Ampicillin(1-)
Description
Historical Context and Chemical Evolution within Beta-Lactam Antibiotics
The journey of ampicillin (B1664943) is inextricably linked to the broader history of β-lactam antibiotics, a class that revolutionized medicine. The discovery of penicillin by Alexander Fleming in 1928 marked the dawn of the antibiotic era frontiersin.orgnhsjs.comreactgroup.orgringbio.comnih.gov. Penicillin G, the first clinically used β-lactam, was a potent agent against Gram-positive bacteria but had limitations, including susceptibility to bacterial β-lactamase enzymes and a relatively narrow spectrum of activity nhsjs.comnih.govnih.govdrugbank.com.
The "golden era" of antibiotic discovery, spanning roughly from the 1940s to the early 1960s, saw the development of numerous β-lactam derivatives reactgroup.org. These efforts were driven by the need to overcome the limitations of natural penicillins, such as poor oral bioavailability, instability in acidic environments, and susceptibility to enzymatic inactivation. This led to the creation of semisynthetic penicillins, which involved chemically modifying the core penicillin structure. Ampicillin emerged from these advancements as a significant development, offering improved properties and an expanded range of bacterial targets reactgroup.orgslideshare.net.
Significance of Ampicillin(1-) as a Semisynthetic Penicillin Derivative
Ampicillin's significance lies in its status as a semisynthetic derivative of penicillin. It retains the core β-lactam ring structure essential for antibacterial activity but incorporates an α-amino group on the side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus ringbio.comslideshare.netsaspublishers.com. This structural modification, specifically the addition of the amino group, enhances ampicillin's ability to penetrate the outer membrane of Gram-negative bacteria, a barrier that natural penicillins struggled to cross effectively slideshare.netsaspublishers.com.
Consequently, ampicillin exhibits a broader spectrum of activity than penicillin G, demonstrating efficacy against a wider array of Gram-positive and Gram-negative bacteria. This expanded coverage includes important pathogens such as Escherichia coli, Haemophilus influenzae, Salmonella species, and Listeria monocytogenes, in addition to many Gram-positive organisms susceptible to penicillin nih.govdrugbank.comonlinescientificresearch.comwalshmedicalmedia.com. Its development represented a crucial step in broadening the therapeutic utility of the penicillin class.
Table 1: Key Chemical Properties of Ampicillin
| Property | Value | Source |
| Molecular Formula | C16H19N3O4S | fao.orgnih.gov |
| Molecular Weight | 349.40 g/mol | nih.govsigmaaldrich.com |
| IUPAC Name | (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | fao.orgnih.gov |
| Appearance | White, crystalline powder | fao.orgnih.gov |
| Melting Point | 199-202 °C (decomposes) | fao.orgsigmaaldrich.com |
| pKa | 2.5; 7.3 | fao.org |
| Solubility | Sparingly soluble in water; soluble in diluted acidic or hydroxide (B78521) alkaline solutions. | fao.org |
Overview of Contemporary Research Trajectories for Ampicillin(1-)
Research involving ampicillin continues to evolve, driven by the ongoing challenges of antibiotic resistance and the need for a deeper understanding of its molecular mechanisms and applications.
Mechanism of Action and Molecular Targets: Ampicillin exerts its bactericidal effect by targeting bacterial cell wall synthesis frontiersin.orgnih.govdrugbank.comsaspublishers.comonlinescientificresearch.comwalshmedicalmedia.comsigmaaldrich.comresearchgate.net. It functions as a structural analogue of the D-Ala-D-Ala terminus of peptidoglycan precursors. By binding to specific penicillin-binding proteins (PBPs), which are essential transpeptidases located on the inner surface of the bacterial cell membrane, ampicillin inhibits the final cross-linking step of peptidoglycan synthesis frontiersin.orgnih.govdrugbank.comonlinescientificresearch.comwalshmedicalmedia.comsigmaaldrich.comresearchgate.netmdpi.com. This disruption of the cell wall's structural integrity leads to bacterial lysis.
Antibiotic Resistance Mechanisms: The emergence and spread of antibiotic resistance pose a significant challenge to the efficacy of ampicillin. The primary mechanism of resistance involves the production of β-lactamase enzymes, such as penicillinase, which hydrolyze the β-lactam ring, rendering the antibiotic inactive nhsjs.comnih.govnih.govdrugbank.commdpi.comxiahepublishing.com. Other resistance strategies employed by bacteria include alterations in the structure or affinity of PBPs, reduced permeability of the bacterial outer membrane, and increased activity of efflux pumps that expel the drug from the cell mdpi.comxiahepublishing.comnih.govmdpi.com. Current research investigates these mechanisms to develop strategies that can circumvent or overcome resistance.
Research Applications and Detection: Beyond its therapeutic use, ampicillin serves as a valuable tool in academic research. It is employed as a reference compound in analytical chemistry for developing and validating methods, such as micellar liquid chromatography, for drug concentration determination sigmaaldrich.com. Furthermore, ampicillin is used in studies investigating antibiotic resistance patterns, the synergistic effects of multiple antibiotics, and the development of diagnostic assays, including PCR-based detection of resistance genes sigmaaldrich.com. Its presence as a micropollutant in environmental samples has also spurred research into sensitive and rapid detection methods, often employing enzyme-based or fluorescence-based strategies frontiersin.org. Studies also explore ampicillin's role in combination therapies, such as with sulbactam, to enhance efficacy against resistant pathogens mdpi.comoup.com.
Table 2: Minimum Inhibitory Concentrations (MIC) of Ampicillin against select bacteria in research contexts
| Bacterium | MIC Value (µg/mL) |
| Escherichia coli | 4 |
| Staphylococcus aureus | 0.6 - 1 |
| Streptococcus pneumoniae | 0.03 - 0.06 |
| Haemophilus influenzae | 0.25 |
Note: MIC values represent laboratory findings and are not indicative of clinical dosage or therapeutic guidelines.
Compound List:
Ampicillin
Penicillin G
Penicillin V
Penicillin O
Amoxicillin
Methicillin
Cephalosporins
Cephamycins
Monobactams
Carbapenems
Sulbactam
Clavulanic acid
Tazobactam
Aztreonam
Tigemonam
Nocardicin A
Carumonam
Tabtoxin
Piperacillin
Ticarcillin
Cefuroxime
Cefazolin
Cefoxitin
Ampicillin sodium
Ampicillin trihydrate
Ampicillin(1-)
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H18N3O4S- |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/p-1/t9-,10-,11+,14-/m1/s1 |
InChI Key |
AVKUERGKIZMTKX-NJBDSQKTSA-M |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Ampicillin 1
Chemical Synthesis Routes for Ampicillin(1-)
The chemical synthesis of ampicillin (B1664943) traditionally involves the acylation of 6-aminopenicillanic acid (6-APA) with an activated derivative of D-phenylglycine. This process requires careful control of reaction conditions and the use of protecting groups to achieve the desired product.
Classical Total Synthesis Approaches
The foundational chemical synthesis of ampicillin involves a multi-step process. A significant challenge in the chemical synthesis of ampicillin is the need for harsh reaction conditions. brieflands.com These traditional methods often require very low temperatures, around -30°C, and anhydrous conditions to prevent unwanted side reactions. brieflands.com The process necessitates the use of toxic compounds such as pyridine, dimethylaniline, and dichloromethane. brieflands.com
A common classical approach involves protecting the amino group of D-phenylglycine before activating the carboxylic acid group for coupling with 6-APA. For instance, the first industrial synthesis of 6-APA, the essential precursor for ampicillin, required the protection of Penicillin G as a silyl (B83357) ester. acs.org This was followed by a reaction with phosphorus pentachloride at -40°C to form a chlorimidate, which was then hydrolyzed to yield 6-APA. acs.org The subsequent coupling with the side chain also required protective group chemistry and the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com These steps add complexity and generate significant chemical waste, highlighting the drawbacks of these early methods. acs.org
Stereoselective Synthesis Strategies
Stereoselectivity is paramount in the synthesis of ampicillin, as the biological activity resides in the D-isomer. The stereochemistry of the α-carbon in the phenylglycine side chain must be strictly controlled to produce the active (R)-ampicillin. oup.com
In chemical synthesis, this is typically achieved by starting with an enantiomerically pure acyl donor, D-(-)-α-phenylglycine. oup.com The synthetic route is then designed to preserve the stereochemical integrity of this chiral center throughout the reaction sequence. However, the enzyme commonly used in enzymatic synthesis, Penicillin G Acylase (PGA), naturally exhibits weak diastereoselectivity when presented with a racemic mixture of the phenylglycine derivative. oup.comnih.gov This necessitates the use of enantiomerically pure starting materials even in enzymatic routes to avoid the formation of the undesired (S)-ampicillin diastereomer. oup.com
Green Chemistry Approaches in Ampicillin(1-) Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The traditional chemical synthesis of ampicillin is often criticized for its use of hazardous solvents, low temperatures, and the generation of waste. brieflands.comnih.gov In response, enzymatic synthesis has emerged as a prominent green alternative. scielo.bracs.org
Enzymatic synthesis aligns with several green chemistry principles:
Milder Reaction Conditions: It proceeds in aqueous media at moderate temperatures and atmospheric pressure. nih.govscielo.br
Reduced Use of Derivatives: Enzymes are highly specific, often eliminating the need for protecting and deprotecting steps that are common in chemical synthesis and generate waste. brieflands.comacs.org
Biodegradable Catalysts: Enzymes are biodegradable and can often be immobilized and recycled. rsc.org
The shift from multi-step, solvent-intensive chemical routes to a single-step enzymatic process represents a significant advancement in the sustainable production of ampicillin. scielo.br This "green chemistry" process is not only better for the environment but can also be more economically competitive by simplifying production and reducing the need for extensive purification of the final product from toxic solvent residues. scielo.br
Enzymatic Synthesis of Ampicillin(1-)
The enzymatic synthesis of ampicillin represents a significant industrial and environmental improvement over traditional chemical methods. This approach typically utilizes the enzyme Penicillin G Acylase (PGA) to catalyze the condensation of the β-lactam nucleus, 6-APA, with an activated form of the D-phenylglycine side chain, often a methyl ester (D-phenylglycine methyl ester, PGME). scielo.brbiotech-asia.org
Utilization of Penicillin G Acylase (PGA) in Kinetically Controlled Synthesis
The enzymatic synthesis of ampicillin is a kinetically controlled process. scielo.br In this strategy, an activated acyl donor, like PGME, is used instead of the free amino acid. scielo.br The enzyme, PGA, first reacts with PGME to form an acyl-enzyme intermediate. biotech-asia.org This complex can then undergo one of two competing reactions: it can be attacked by the amino group of 6-APA to form the desired product, ampicillin (synthesis), or it can be attacked by water, which leads to the hydrolysis of the acyl donor back to phenylglycine (hydrolysis). scielo.brbiotech-asia.org
The efficiency and yield of the kinetically controlled enzymatic synthesis of ampicillin are highly dependent on several key reaction parameters. Extensive research has been dedicated to optimizing pH, temperature, and substrate ratios to favor synthesis over hydrolysis. brieflands.comucsc.cl
pH: The pH of the reaction medium is a critical variable. The optimal pH for the synthesis activity of PGA is typically in the slightly acidic range. Studies have shown that the optimal pH for ampicillin synthesis is often between 6.0 and 7.0. brieflands.comucsc.clresearchgate.net For example, one study found the optimum pH to be 6.0 for synthesis using certain organic cosolvents, while another identified an optimum of 6.5 in a phosphate (B84403) buffer system. biotech-asia.orgucsc.cl As the pH increases, the reaction tends to shift in favor of hydrolysis. brieflands.com
Temperature: Temperature also plays a crucial role. While higher temperatures can increase reaction rates, they can also favor the competing hydrolysis reactions and potentially lead to enzyme denaturation. The optimal temperature for ampicillin synthesis is generally found to be in the range of 25°C to 35°C. brieflands.comresearchgate.net One study reported a maximum synthesis activity at 25-30°C. brieflands.com Another investigation found that while lower temperatures can increase the final yield, they also decrease the initial rate of reaction. ucsc.cl For instance, using ethylene (B1197577) glycol as a cosolvent, the optimal temperature was found to be below 26°C, while for glycerol, it was 30°C. ucsc.clnih.gov
Substrate Ratio: The molar ratio of the acyl donor (PGME) to the β-lactam nucleus (6-APA) significantly influences the yield. A higher concentration of the acyl donor is generally used to push the equilibrium towards the formation of the acyl-enzyme complex and increase the probability of a reaction with 6-APA. biotech-asia.org A common finding is that a substrate ratio of 6-APA to PGME of 1:3 provides the highest yields. brieflands.comucsc.cl However, increasing the PGME concentration excessively is not economically viable. brieflands.com
The table below summarizes findings from various studies on the optimization of these parameters.
| Parameter | Optimal Range/Value | System/Conditions | Reference |
| pH | 6.0 - 6.5 | Immobilized PGA from E. coli TA1 | brieflands.comresearchgate.net |
| 6.0 | Immobilized PGA in ethylene glycol/glycerol | ucsc.clnih.gov | |
| 6.5 | Immobilized PGA on iron oxide nanoparticles | biotech-asia.org | |
| 6.6 | Immobilized PGA in 1,2-propanediol | ucsc.clnih.gov | |
| Temperature | 25°C | Immobilized PGA from E. coli TA1 | brieflands.comresearchgate.net |
| < 26°C | Immobilized PGA in ethylene glycol/1,2-propanediol | ucsc.clnih.gov | |
| 30°C | Immobilized PGA in glycerol | ucsc.clnih.gov | |
| 35°C | Immobilized PGA on iron oxide nanoparticles | biotech-asia.org | |
| Substrate Ratio (6-APA:PGME) | 1:3 | Immobilized PGA from E. coli TA1 | brieflands.com |
| 1:3 | Immobilized PGA with organic cosolvents | ucsc.cl |
Role of Substrates (Phenylglycine Methyl Ester (PGME), 6-Aminopenicillanic Acid (6-APA))
The enzymatic synthesis of ampicillin is a kinetically controlled process that primarily involves two key substrates: 6-aminopenicillanic acid (6-APA) and an activated form of the side chain, D-phenylglycine methyl ester (PGME). biotech-asia.orgscielo.br 6-APA constitutes the core β-lactam nucleus, which is essential for the antibiotic's activity. nih.gov PGME serves as the acyl donor, providing the D-phenylglycine side chain that characterizes ampicillin. nih.govbiotech-asia.org
The reaction mechanism involves the enzyme, typically penicillin G acylase (PGA), forming an acyl-enzyme complex with PGME. biotech-asia.org This complex can then react with 6-APA to form ampicillin. biotech-asia.org The molar ratio of these substrates is a critical parameter influencing the reaction's yield and selectivity. biotech-asia.orgresearchgate.net Studies have shown that a higher molar ratio of PGME to 6-APA can favor ampicillin synthesis. For instance, a substrate ratio of 2:6 (6-APA:PGME) has been identified as optimal under specific conditions. researchgate.netbrieflands.com The concentration of 6-APA is also a determining factor, with concentrations between 50-200 mM being used to control the reaction and inhibit undesirable side reactions. scispace.com
Table 1: Key Substrates in Ampicillin(1-) Synthesis
| Substrate | Chemical Name | Role in Synthesis |
| 6-APA | 6-Aminopenicillanic Acid | β-lactam nucleus biotech-asia.orgnih.gov |
| PGME | D-Phenylglycine Methyl Ester | Acyl donor nih.govbiotech-asia.org |
Inhibition Effects in Enzymatic Synthesis (PGME and Ampicillin Hydrolysis)
Kinetic studies have revealed complex inhibitory effects between the substrates and products. Ampicillin has been observed to act as a competitive inhibitor of PGME hydrolysis. scielo.br Conversely, PGME can inhibit the hydrolysis of ampicillin. scielo.brscite.ai The inhibitory effect of PGME on ampicillin hydrolysis is reportedly much more significant than the inhibitory effect of ampicillin on PGME hydrolysis. scielo.brscite.ai This suggests that maintaining a high concentration of PGME can be beneficial in suppressing the breakdown of the desired ampicillin product. scielo.br However, very high concentrations of PGME can also decrease the selectivity of the reaction. scielo.br The pH of the reaction medium also plays a crucial role; increasing the pH can shift the reaction equilibrium in favor of hydrolysis. brieflands.comscispace.com
Table 2: Inhibition Effects in Ampicillin(1-) Synthesis
| Inhibitor | Reaction Inhibited | Significance |
| Ampicillin | PGME Hydrolysis | Competitive inhibition scielo.br |
| PGME | Ampicillin Hydrolysis | Strong inhibitory effect, protecting the product scielo.brscite.ai |
Cascade Enzyme Systems for Ampicillin(1-) Production
To overcome the limitations of traditional multi-step processes, which often require the costly isolation and purification of the 6-APA intermediate, cascade enzyme systems have been developed for a more streamlined production of ampicillin. nih.govnih.gov These systems integrate multiple enzymatic reactions in a single pot, enhancing efficiency and reducing waste. nih.gov
Integration of α-Amino Ester Hydrolase (AEH)
A key innovation in cascade systems is the integration of α-amino ester hydrolase (AEH) alongside penicillin G acylase (PGA). nih.govnih.gov AEH exhibits unique substrate specificity for α-amino esters like PGME and can catalyze the synthesis of ampicillin from 6-APA and PGME. aiche.orggoogle.com Unlike some PGAs, AEHs are not inhibited by phenylacetic acid, a byproduct of penicillin G hydrolysis, which makes them highly suitable for cascade reactions starting from penicillin G. google.com The use of AEH can lead to higher product accumulation compared to using PGA alone due to its preference for esters as the acyl donor. google.com This two-enzyme system allows for the direct, one-pot conversion of penicillin G to ampicillin. nih.govnih.gov
One-Pot, One-Step vs. One-Pot, Two-Step Processes
Cascade syntheses of ampicillin can be performed in either a one-pot, one-step or a one-pot, two-step process. nih.govnih.gov
One-Pot, One-Step (1P1S): In this approach, all reactants (e.g., penicillin G, D-PGME) and enzymes (PGA and AEH) are combined at the beginning of the reaction. nih.gov This method is simpler but may result in lower yields due to competing reactions and differing optimal conditions for the enzymes. A study reported a maximum conversion of 39% using this method. nih.govnih.govaiche.org
One-Pot, Two-Step (1P2S): This process involves a sequential reaction in the same vessel. First, penicillin G is hydrolyzed by PGA to produce 6-APA. nih.gov Once this reaction is near completion, the acyl donor (D-PGME) and the second enzyme (AEH or additional PGA) are added to synthesize ampicillin. nih.gov This temporal separation allows for optimizing the conditions for each reaction step, generally leading to higher yields. A maximum conversion of 47% has been achieved with this configuration. nih.govnih.govaiche.org In some optimized two-step procedures using a wild-type and a mutant PGA, ampicillin yields as high as 87% have been reported. researchgate.net
Table 3: Comparison of One-Pot Synthesis Processes for Ampicillin(1-)
| Process | Description | Maximum Conversion | Reference |
| One-Pot, One-Step | All reactants and enzymes added simultaneously. | 39% | nih.govnih.govaiche.org |
| One-Pot, Two-Step | Sequential reactions in a single pot. | 47% - 87% | nih.govnih.govaiche.orgresearchgate.net |
Immobilization Techniques for Enzymes in Ampicillin(1-) Synthesis
Immobilizing the enzymes used in ampicillin synthesis offers several advantages, including enhanced stability, simplified product separation, and the potential for enzyme reuse, which is crucial for industrial applications. mdpi.comrnlkwc.ac.in Common techniques include carrier-binding, entrapment, and cross-linking. brieflands.com
Cross-Linked Enzyme Aggregates (CLEA)
Cross-Linked Enzyme Aggregates (CLEAs) have emerged as a simple and effective carrier-free immobilization method. nih.govnih.gov The process involves the precipitation of the enzyme from a solution, followed by cross-linking with a bifunctional reagent, such as glutaraldehyde. researchgate.netmdpi.com This creates insoluble aggregates of the enzyme. nih.gov
The CLEA methodology combines purification and immobilization into a single, efficient step. nih.gov Penicillin G acylase immobilized as CLEAs has demonstrated high activity in the synthesis of ampicillin. researchgate.netbrieflands.comnih.gov These CLEAs have shown improved operational stability and can be used in a broader range of organic solvents compared to the free enzyme. nih.govnih.gov Furthermore, CLEAs of PGA exhibited higher synthesis activity compared to some commercially available immobilized enzymes. researchgate.netbrieflands.com The optimal conditions for ampicillin synthesis using PGA-CLEA have been reported at a pH of 6 and a temperature of 25°C. researchgate.netbrieflands.com
Other Immobilization Supports (e.g., Agarose-Glyoxyl Derivatives)
The enzymatic synthesis of ampicillin is regarded as a green-chemistry alternative to traditional chemical methods, allowing for reactions under mild conditions. scite.airesearchgate.net In this context, the immobilization of enzymes on stable supports is a critical area of research. Penicillin G acylase (PGA) from E. coli, immobilized on agarose-glyoxyl derivatives, has been effectively used to catalyze the synthesis of ampicillin. scite.airesearchgate.netscielo.br This process typically involves the kinetically controlled reaction between phenylglycine methyl ester (PGME) and 6-aminopenicillanic acid (6-APA). scielo.br
Research has focused on optimizing the reaction conditions to improve productivity and yield. Experimental designs have been employed to study the influence of variables such as pH, temperature, substrate concentrations, and the presence of organic co-solvents like ethylene glycol. scielo.brucsc.clucsc.cl Studies have shown that multi-point covalent attachment of penicillin acylase to glyoxyl-agarose gels results in robust biocatalysts. ucsc.cl A key finding is the trade-off between reaction yield and productivity based on temperature; lower temperatures favor higher yields, while higher temperatures increase reaction speed. scite.airesearchgate.net
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Temperature & pH for Yield | 4°C and pH 6.5 | Best synthesis yield (56.9%) | scite.airesearchgate.net |
| Temperature & pH for Productivity | 25°C and pH 6.5 | Highest productivity (49.3 x 10-3 mM/min) | scite.airesearchgate.net |
| Co-solvent | 50% (v/v) Ethylene Glycol | Significant increase in ampicillin yield | ucsc.clucsc.cl |
Derivatization Strategies for Ampicillin(1-)
Chemical modification of the ampicillin molecule is a key strategy for developing new derivatives with altered physicochemical properties or novel functionalities. These strategies primarily target the primary amine, the carboxylic acid, or involve conjugation to larger molecules.
Schiff bases of ampicillin are synthesized through a condensation reaction between the primary amino group in the ampicillin side chain and the carbonyl group of an aldehyde or ketone. tsijournals.comuobasrah.edu.iq This reaction creates an imine or azomethine group. uobasrah.edu.iq A variety of aldehydes have been utilized for this purpose, including substituted benzaldehydes like 4-hydroxybenzaldehyde, 5-chlorosalicylaldehyde, and terephthalaldehyde. tsijournals.comuobasrah.edu.iqgoogle.com The synthesis is typically performed by refluxing equimolar quantities of ampicillin and the respective aldehyde in a polar solvent such as methanol (B129727), sometimes in the presence of a base. uobasrah.edu.iq The resulting Schiff bases can be stable intermediates for further chemical synthesis or can be complexed with metal ions, such as copper (II), to form new compounds. tsijournals.comgoogle.com
| Aldehyde Reactant | Resulting Schiff Base Derivative | Reference |
|---|---|---|
| 5-chlorosalicylaldehyde | α-(5-Chloro-2-hydroxy-benzylidene)-aminobenzylpenicillanic acid | google.com |
| Terephthalaldehyde | Ampicillin-Terephthalaldehyde Schiff base | tsijournals.com |
| 4-hydroxybenzaldehyde | Ampicillin-4-hydroxybenzaldehyde Schiff base | uobasrah.edu.iq |
| Various substituted aldehydes | A series of six Schiff bases (A1-A6) | researchgate.net |
N-acylation targets the primary amine of ampicillin to form a new amide bond. This modification has been explored to synthesize new penicillin derivatives for microbiological evaluation. thieme-connect.com Research has detailed the synthesis of new ampicillin derivatives via N-acylation using reagents such as benzoyl chloride and sebacoyl chloride. ekb.egresearchgate.net The reactions result in the formation of amide linkages at the amino group. These acylated derivatives have been subsequently used to form complexes with metal ions, such as Copper (II), with the goal of improving pharmacological properties. ekb.egresearchgate.net
Esterification of the polar carboxylic acid group of ampicillin is a well-established strategy for creating prodrugs. uobabylon.edu.iq This modification increases the lipophilicity of the molecule, which can lead to enhanced absorption. uobabylon.edu.iqnih.gov Well-known examples of ampicillin ester prodrugs include pivampicillin, bacampicillin, and talampicillin, which demonstrate nearly complete absorption compared to less than 50% for the parent ampicillin. uobabylon.edu.iq
The synthesis of these esters can be achieved through various chemical reactions, such as the reaction of ampicillin with diazopropane (B8614946) to form a propyl ester. nih.gov Another general method involves the alkylation of the carboxylate function. nih.govucl.ac.be A critical consideration in the design of these prodrugs is the relative stability of the ester bond and the β-lactam ring. The hydrolysis of the ester function and the cleavage of the β-lactam ring are competitive reactions. nih.govucl.ac.be For the prodrug to be effective, the rate of ester hydrolysis to regenerate active ampicillin must be significantly faster than the rate of β-lactam ring degradation. nih.govucl.ac.be
| Prodrug/Derivative | Synthesis Method | Key Finding | Reference |
|---|---|---|---|
| Ampicillin propyl ester | Reaction with diazopropane | Increased lipophilic characteristics (logP=1.773 vs 1.06 for ampicillin). | nih.gov |
| Bacampicillin | Multi-step synthesis involving protection of the amino group, esterification, and deprotection. | Absorption is nearly complete (98-99%). | uobabylon.edu.iq |
| Talampicillin | Involves protecting the primary amino group as an enamine, followed by esterification and hydrolysis. | Absorption is nearly complete (98-99%). | uobabylon.edu.iq |
| Basic and dibasic esters | Alkylation of the carboxylate function. | Ester hydrolysis and β-lactam ring cleavage are competitive; the former must be faster for bioactivity. | nih.govucl.ac.be |
A novel derivatization strategy involves conjugating ampicillin with functional moieties to create multifunctional molecules. acs.org A prominent example is the synthesis of a nitric oxide (NO)-releasing ampicillin conjugate, termed "SNAPicillin". acs.orgresearchgate.netnih.gov This molecule was created by covalently linking ampicillin to S-nitroso-N-acetylpenicillamine (SNAP), a compound used for the controlled release of NO. acs.orgresearchgate.net
The synthesis of SNAPicillin is a multi-step process. It begins with the aminolysis of N-acetyl-penicillamine thiolactone (NAPTH) by the primary amine of ampicillin. acs.org This is followed by a nitrosation step, often using tert-butyl nitrite (B80452) (TBN), to form the S-nitrosothiol group, which is the NO-releasing functional center. acs.orgnih.gov This is the first reported molecule to combine NO-releasing chemistry with a traditional antibiotic into a single compound. acs.orgresearchgate.net The rationale for this design is that NO can act as a signaling molecule to disperse bacterial biofilms, thereby increasing the susceptibility of the bacteria to the antibiotic action of the ampicillin component. acs.org The structure and properties of the resulting conjugate have been confirmed through NMR, FTIR, and mass spectrometry. acs.orgresearchgate.net
Ampicillin has been conjugated to various natural and synthetic polymers to create macromolecular systems for applications such as controlled drug release. nih.govresearchgate.netnih.gov These conjugates are designed to slowly release the active drug, potentially improving its pharmacokinetic profile. researchgate.net
Several types of polymer matrices have been investigated:
Branched Biodegradable Polyesters: Novel macromolecular conjugates have been prepared by coupling ampicillin to branched polymers with a natural oligopeptide core and polyester (B1180765) arms, such as poly(ε-caprolactone) (PCL) or poly(L-lactic acid) (PLLA). nih.govresearchgate.net The conjugation occurs via an ester bond formed between the carboxylic acid group of ampicillin and the hydroxyl groups on the polymer surface, a reaction facilitated by coupling agents like DCC and DMAP. nih.gov
Polysaccharides: Ampicillin has been conjugated to periodate-oxidized gum arabic, a branched polysaccharide. nih.gov This reaction forms an imino (Schiff base) linkage between the drug and the polysaccharide. The resulting conjugate can be fabricated into microspheres that exhibit slow, sustained release of ampicillin over several days. nih.gov
Bioartificial Polymer Blends: Systems combining polyvinyl alcohol (PVA) and chitosan (B1678972) have been developed where sodium ampicillin is blended into the polymer matrix. mdpi.com
| Polymer System | Type of Linkage/Interaction | Key Research Finding | Reference |
|---|---|---|---|
| Branched 6-arm-oligo(L-arginine)/Poly(ε-caprolactone) (6AR/PCL) | Covalent (Ester bond) | Slow release of ampicillin, with nearly 60% released after 21 days. Drug content of 15.6 mole %. | nih.govresearchgate.net |
| Branched 6-arm-oligo(L-arginine)/Poly(L-lactic acid) (6AR/PLLA) | Covalent (Ester bond) | Slower release than PCL conjugate, with 14% released after 21 days. Drug content of 10.2 mole %. | nih.govresearchgate.net |
| Periodate-oxidized Gum Arabic (GA) | Covalent (Imino bond) | Microspheres showed sustained release of 10-25% of drug content over 10 days in phosphate buffer. | nih.gov |
| Chitosan-Polyvinyl Alcohol (PVA) | Physical blend | Developed a bio-artificial polymeric system containing ampicillin. | mdpi.com |
Carbohydrate-Ampicillin(1-) Adducts Synthesis
The synthesis of carbohydrate-ampicillin(1-) adducts involves the covalent linkage of carbohydrate moieties to the ampicillin molecule. This chemical modification is explored for various purposes, including altering the physicochemical properties of the antibiotic, such as its water solubility, and developing new drug delivery systems. Research in this area has led to the development of several synthetic methodologies, including the formation of conjugates with polysaccharides like dextran (B179266) and gum arabic, as well as with branched polymers.
Another approach involves the use of gum arabic, a branched polysaccharide, to form conjugates with ampicillin. This has been achieved by first oxidizing the gum arabic with periodate (B1199274) to introduce aldehyde groups. researchgate.net These reactive groups then form an imino conjugate with the amino group of ampicillin. researchgate.net The resulting water-soluble conjugate can be further processed into microspheres through heat denaturation, creating a potential system for sustained release of the antibiotic. researchgate.net
Beyond linear polysaccharides, branched biodegradable polymers have also been utilized as matrices for ampicillin conjugation. In one study, novel macromolecular conjugates were prepared by coupling ampicillin to branched polymers with a natural oligopeptide core. mdpi.com The formation of a covalent ester bond between the hydroxyl groups of the polymer and the carboxyl group of ampicillin was confirmed using spectroscopic methods such as 1H-NMR and Fourier-transform infrared (FTIR) spectroscopy. mdpi.com The drug content within these macromolecular conjugates was also quantified. mdpi.com
The table below summarizes the key findings from the synthesis of different carbohydrate-ampicillin(1-) adducts.
| Carbohydrate Moiety | Synthetic Method | Key Findings |
| Dextran | Cyanogen Bromide Method | Increased water solubility compared to free ampicillin; solubility decreases with a higher degree of substitution. nih.gov |
| Gum Arabic (oxidized) | Formation of Imino Conjugate | Resulting conjugate can be fabricated into microspheres for potential sustained release. researchgate.net |
| Branched Polymers | Ester Bond Formation | Successful covalent conjugation confirmed by 1H-NMR and FTIR; quantifiable drug content. mdpi.com |
In addition to covalent adducts, the formation of inclusion complexes between ampicillin and cyclodextrins, which are cyclic oligosaccharides, has been investigated. nih.gov These complexes rely on non-covalent host-guest interactions rather than the formation of a chemical bond. nih.gov
Enzymatic synthesis represents another potential route for the creation of glycoconjugates, offering high specificity. mdpi.comgoogle.com While not extensively detailed for ampicillin specifically in the provided context, enzymatic methods using glycosyltransferases are a well-established strategy for the synthesis of various glycoconjugates. mdpi.comgoogle.com
Molecular and Biochemical Mechanisms of Action of Ampicillin 1
Interaction with Penicillin-Binding Proteins (PBPs)
The primary targets of ampicillin (B1664943) within the bacterial cell are a group of enzymes known as Penicillin-Binding Proteins (PBPs). These proteins are crucial for the final stages of cell wall construction.
Ampicillin, like other β-lactam antibiotics, possesses a characteristic four-membered β-lactam ring. This structural motif is crucial for its activity, as it closely mimics the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide sequence found at the terminus of the peptidoglycan precursor molecules oup.comresearchgate.netsigmaaldrich.comuliege.befrontiersin.org. This structural resemblance allows ampicillin to bind to the active sites of PBPs, which normally recognize and process the D-Ala-D-Ala moiety during peptidoglycan cross-linking frontiersin.orgnih.govresearchgate.netresearchgate.netnih.govwikipedia.orgoup.comfrontiersin.orgchemrxiv.org.
PBPs function as transpeptidases, enzymes responsible for catalyzing the formation of peptide cross-links between adjacent peptidoglycan strands frontiersin.orgnih.govwikipedia.orgoup.com. This cross-linking process confers rigidity and structural integrity to the bacterial cell wall. The catalytic mechanism of PBPs involves a nucleophilic attack by a serine residue located in their active site on the peptide bonds of the peptidoglycan precursor uliege.benih.govoup.com. Ampicillin acts as a mechanism-based inhibitor, or "suicide substrate" oup.comuliege.be. Upon binding to the PBP active site, the strained β-lactam ring of ampicillin undergoes cleavage. This reaction leads to the irreversible covalent acylation of the active site serine residue by the ampicillin molecule nih.govnih.govwikipedia.org. The formation of a stable acyl-enzyme complex effectively inactivates the PBP, preventing it from carrying out its normal transpeptidation function nih.govnih.govwikipedia.org. The kinetics of this acylation and the stability of the resulting complex are critical determinants of ampicillin's antibacterial potency oup.comnih.gov.
Bacteria typically possess multiple PBP species, which can be broadly categorized based on their molecular weight and enzymatic functions. High-molecular-weight (HMW) PBPs are generally essential for cell viability and can exhibit both transglycosylase (involved in glycan chain polymerization) and transpeptidase activities (Class A), or solely transpeptidase activity (Class B). Low-molecular-weight (LMW) PBPs, while often dispensable for basic growth, play roles in regulating the tightness of peptidoglycan cross-linking wikipedia.orgnih.gov. Ampicillin, like other β-lactams, demonstrates differential affinity for these various PBP subtypes wikipedia.orgchemrxiv.org. For instance, in Streptococcus pneumoniae, susceptibility to β-lactams is often correlated with specific allelic variants of PBP1a, PBP2b, and PBP2x frontiersin.org. The precise PBP targets and the degree of their inhibition can vary significantly between different bacterial species, influencing their susceptibility profiles and the development of resistance wikipedia.orgfrontiersin.orgchemrxiv.org. Some PBPs, such as PBP2a in Staphylococcus aureus, are known to be acylated very slowly by penicillins, contributing to intrinsic resistance oup.com.
Table 1: Classification and Roles of Penicillin-Binding Proteins (PBPs)
| PBP Class/Type | Molecular Weight Category | Key Enzymatic Activities | Essentiality for Cell Viability | Primary Role in Peptidoglycan Synthesis |
| High Molecular Weight (HMW) | ||||
| Class A | High | Transglycosylase and Transpeptidase | Essential | Glycan chain polymerization and peptide cross-linking |
| Class B | High | Transpeptidase | Essential | Peptide cross-linking |
| Low Molecular Weight (LMW) | Low | Primarily Transpeptidase (Carboxypeptidase activity) | Dispensable | Regulates the tightness of peptidoglycan cross-linking and precursor balance |
Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis
The inactivation of PBPs by ampicillin directly leads to the disruption of the bacterial cell wall's synthesis, a process fundamental to bacterial survival.
The primary consequence of ampicillin's action is the inhibition of peptidoglycan synthesis, specifically the critical cross-linking step nih.govpatsnap.combiocompare.comla.govgeminibio.com. Peptidoglycan is a complex polymer forming the bacterial cell wall sacculus, composed of linear glycan chains of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues. These glycan chains are interconnected by short peptide stems, which are cross-linked via peptide bonds catalyzed by PBPs sigmaaldrich.comfrontiersin.org. This extensive cross-linking creates a robust, mesh-like structure essential for maintaining cell shape and protecting the bacterium from internal osmotic pressure sigmaaldrich.comfrontiersin.orgpatsnap.combiocompare.com. By irreversibly inactivating the PBPs, ampicillin prevents the formation of these crucial peptide cross-links, thereby halting the final assembly phase of the peptidoglycan layer nih.govpatsnap.combiocompare.comla.govgeminibio.comdrugbank.com.
Molecular Mechanisms of Bacterial Resistance to Ampicillin 1
Alterations in Penicillin-Binding Proteins (PBPs)
A second critical mechanism of resistance to ampicillin(1-) involves modifications to the antibiotic's target: the penicillin-binding proteins (PBPs). microbiologyresearch.orgnih.gov PBPs are enzymes located in the bacterial cell membrane that are essential for the synthesis and remodeling of the peptidoglycan cell wall. microbiologyresearch.org Ampicillin(1-) and other beta-lactam antibiotics exert their bactericidal effect by binding to and inactivating these enzymes, leading to a defective cell wall and ultimately cell lysis. microbiologyresearch.org
Bacteria can develop resistance by acquiring mutations in the genes encoding PBPs. oup.com These mutations can lead to structural changes in the PBPs, which in turn reduce their affinity for ampicillin(1-). researchgate.netfrontiersin.org With a lower binding affinity, higher concentrations of the antibiotic are required to inhibit the PBPs and disrupt cell wall synthesis, resulting in clinical resistance.
This mechanism is particularly significant in Gram-positive bacteria like Streptococcus pneumoniae and Enterococcus faecium. oup.cometflin.com In Haemophilus influenzae, non-beta-lactamase-mediated ampicillin (B1664943) resistance has been linked to alterations in several PBPs, consistently showing a decreased binding affinity, particularly in PBP 5. microbiologyresearch.orgresearchgate.net Studies have demonstrated that resistant strains of H. influenzae exhibit a decreased rate of PBP acylation by ampicillin, confirming that reduced binding is a key factor in resistance. nih.gov In some cases, bacteria may acquire a new, low-affinity PBP from another species through horizontal gene transfer, providing an alternative enzyme that can continue to function in the presence of the antibiotic. oup.com
Genetic Basis of PBP Modifications (e.g., SNP Analysis)
The reduced affinity of PBPs for Ampicillin(1-) is often the result of specific genetic alterations, primarily single nucleotide polymorphisms (SNPs) within the genes encoding these proteins. These mutations lead to amino acid substitutions that alter the structure of the PBP's active site, thereby hindering the binding of the antibiotic.
Extensive research has identified numerous SNPs in the PBP genes of various bacterial species that correlate with β-lactam resistance. In Streptococcus pneumoniae, mutations in or near the active sites of the transpeptidase domain of pbp2x, pbp1a, and pbp2b are associated with penicillin resistance. plos.org A genome-wide association study on a large number of S. pneumoniae isolates identified 71 non-synonymous SNPs potentially contributing to β-lactam non-susceptibility, with 43 of them being novel findings. plos.org For example, alterations in both pbp2x and pbp2b are necessary for resistance to all penicillins, while additional changes in pbp1a are required for high-level resistance. researchgate.net
In Enterococcus faecium, several point mutations in the pbp5 gene have been linked to low affinity for β-lactams and high resistance levels. oup.com When different pbp5 sequences from strains with varying ampicillin MICs were introduced into a susceptible strain, the resulting strains exhibited different levels of resistance, confirming the role of these mutations. oup.comasm.org For instance, a methionine-to-alanine substitution at position 485 in PBP5 was shown to result in a 2.5-fold increase in the ampicillin MIC. asm.org
Similarly, in Enterococcus cecorum isolates from broilers, non-wild-type phenotypes for ampicillin were associated with five point mutations in the active domain of the PBP2x superfamily protein. mdpi.com In a clinical isolate of Listeria monocytogenes, a W428R substitution in the pbpB1 gene was identified as the cause of ampicillin resistance. biorxiv.org
The table below summarizes key SNPs in PBP genes and their association with Ampicillin(1-) resistance.
| Bacterium | PBP Gene | Amino Acid Substitution | Associated Resistance |
| Streptococcus pneumoniae | pbp1a | E285Q | Fitness compensation for resistance in pbp2b plos.org |
| Streptococcus pneumoniae | pbp2x, pbp1a, pbp2b | Multiple substitutions | Penicillin resistance plos.orgresearchgate.net |
| Enterococcus faecium | pbp5 | Multiple substitutions | Low affinity for β-lactams and high resistance oup.com |
| Enterococcus faecium | pbp5 | Met485Ala | 2.5-fold increase in ampicillin MIC asm.org |
| Enterococcus cecorum | PBP2x superfamily | Thr335Ile, Met346Thr, Gln366Lys, Trp377Ser, Leu382Ile | Ampicillin non-wild-type phenotype mdpi.com |
| Listeria monocytogenes | pbpB1 | Trp428Arg | Ampicillin resistance biorxiv.org |
It is important to note that the genetic basis of resistance can be complex, often involving multiple mutations that act synergistically. Furthermore, the horizontal transfer of pbp gene alleles on large chromosomal genetic platforms has been documented in E. faecium, contributing to the spread of ampicillin resistance among different clonal lineages. frontiersin.org
Efflux Pump Systems
Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic compounds, including antibiotics like Ampicillin(1-), from the cell. mdpi.comnih.gov This mechanism prevents the antibiotic from reaching its intracellular target, thereby conferring resistance.
Role of Efflux Transporters in Active Drug Extrusion
Efflux pumps are a significant contributor to both intrinsic and acquired antibiotic resistance in bacteria. researchgate.net They can be categorized into several superfamilies based on their structure, energy source, and substrate specificity. The major families involved in antibiotic efflux include the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the multidrug and toxic compound extrusion (MATE) family, the small multidrug resistance (SMR) family, and the resistance-nodulation-cell division (RND) superfamily. mdpi.commicropspbgmu.rumdpi.com
In Gram-negative bacteria, efflux pumps often exist as tripartite systems that span the inner membrane, the periplasm, and the outer membrane. scielo.br A well-studied example is the AcrAB-TolC efflux pump in Escherichia coli. scielo.brredalyc.org This RND-type pump is a major contributor to multidrug resistance, capable of expelling a broad range of substrates including ampicillin, tetracycline, and chloramphenicol. scielo.brredalyc.org The AcrB component is the inner membrane transporter, AcrA is the periplasmic membrane fusion protein, and TolC is the outer membrane channel. redalyc.org
The activity of these pumps ensures that the intracellular concentration of the antibiotic remains below the therapeutic threshold. mdpi.com It's noteworthy that some efflux pumps can be substrate-specific, while others, known as multidrug resistance (MDR) pumps, can extrude a wide variety of structurally diverse compounds. mdpi.comfrontiersin.org
Molecular Mechanisms of Pump Regulation and Activity
The expression and activity of efflux pumps are tightly regulated in bacteria. frontiersin.org The genes encoding these pumps are often located on operons and their expression can be induced by the presence of the antibiotic itself or other environmental stressors. redalyc.orgfrontiersin.org For example, regulatory proteins can act as repressors or activators of efflux pump gene expression. In E. coli, the AcrS protein can act as a repressor of acrA expression. redalyc.org
The activity of efflux pumps is an energy-dependent process. Primary active transporters, like those of the ABC superfamily, directly utilize the energy from ATP hydrolysis to drive the transport of substrates. micropspbgmu.ruimrpress.com Secondary active transporters, which include the MFS, MATE, SMR, and RND families, utilize the proton motive force (the electrochemical gradient of protons across the cytoplasmic membrane) as their energy source. micropspbgmu.ruscielo.br
Mutations in the genes encoding the efflux pump components or their regulatory elements can lead to increased efflux activity and consequently, higher levels of antibiotic resistance. redalyc.org For instance, mutations in the acrA gene in E. coli can impact the efficiency of antibiotic efflux. redalyc.org The regulation of efflux pumps is a complex process that allows bacteria to adapt to the presence of toxic compounds and is a crucial aspect of their survival and resistance strategies. frontiersin.org
Reduced Outer Membrane Permeability
In Gram-negative bacteria, the outer membrane acts as a formidable barrier, controlling the influx of substances into the cell. mdpi.combristol.ac.uk Modifications to this membrane that reduce the permeability of antibiotics like Ampicillin(1-) represent another significant mechanism of resistance.
Structural Modifications of Bacterial Outer Membranes
The outer membrane of Gram-negative bacteria is an asymmetric bilayer composed of phospholipids (B1166683) in the inner leaflet and lipopolysaccharides (LPS) in the outer leaflet. oup.comdovepress.com This structure is inherently impermeable to many hydrophilic molecules, including certain antibiotics. mdpi.com The entry of small hydrophilic antibiotics like β-lactams is primarily facilitated by water-filled protein channels called porins. bristol.ac.uknih.gov
Bacteria can develop resistance by altering the structure of their outer membrane in several ways:
Loss or Reduced Expression of Porins: A common mechanism of resistance is the downregulation or complete loss of porin proteins, such as OmpC and OmpF in E. coli. oup.comnih.gov This reduces the number of channels available for the antibiotic to enter the periplasmic space, thereby decreasing its intracellular concentration. mdpi.commdpi.com Studies on clinical isolates of various Gram-negative bacteria have frequently shown a correlation between β-lactam resistance and the absence or reduced levels of major porins. oup.comnih.gov For example, in carbapenem-resistant E. cloacae, decreased expression of ompC or ompF is a common finding. nih.gov
Alteration of Porin Structure: Mutations in the genes encoding porins can lead to changes in the channel's size or charge, which can restrict the passage of certain antibiotics. oup.com Even single point mutations can significantly decrease antibiotic uptake. oup.com
Modification of Lipopolysaccharide (LPS): The LPS component of the outer membrane also plays a role in permeability. psu.edu The lipid A portion of LPS is a key determinant of the membrane's barrier function. psu.edufrontiersin.org Modifications to the structure of lipid A, such as changes in its acylation state or the addition of charged groups, can alter membrane permeability and increase resistance to certain antibiotics. psu.edu
These structural modifications of the outer membrane often work in concert with other resistance mechanisms, such as efflux pumps and β-lactamase production, to create a highly resistant phenotype. mdpi.comdovepress.com The combination of reduced entry and increased efflux is a particularly effective strategy for bacteria to evade the action of antibiotics. bristol.ac.uk
Porin Channel Regulation and Disruption
The outer membrane of Gram-negative bacteria acts as a formidable barrier, and the entry of hydrophilic antibiotics like Ampicillin(1-) is primarily mediated by porin channels. nih.gov Bacteria can develop resistance by modifying these channels to restrict antibiotic influx. globalscientificjournal.com
Key porins in Escherichia coli, such as OmpF and OmpC, are major conduits for Ampicillin(1-). nih.govnih.gov The regulation of these porins is a critical aspect of resistance. For instance, the expression of ompF can be suppressed by the small RNA MicF, leading to reduced levels of the OmpF porin and consequently decreased susceptibility to certain antibiotics. jmicrobiol.or.kr Similarly, the MicC sRNA can regulate the levels of OmpC in response to β-lactam antibiotics. jmicrobiol.or.kr
X-ray crystallography studies have revealed that ampicillin can bind within the extracellular and periplasmic vestibules of the OmpF porin, away from the narrow constriction zone. nih.gov Molecular dynamics simulations have further shown that bound ampicillin can block the ionic current through the OmpF channel. nih.gov Disrupting the key interactions between the drug and the protein through mutations has been shown to increase susceptibility to ampicillin. nih.gov
Co-occurrence and Synergy of Resistance Mechanisms
Bacterial resistance to Ampicillin(1-) is often not the result of a single mechanism but rather the interplay of multiple resistance strategies. The co-occurrence and synergistic action of these mechanisms can lead to high-level resistance that is difficult to overcome.
One of the most common partners in crime with altered porin expression is the production of β-lactamase enzymes. These enzymes inactivate Ampicillin(1-) by hydrolyzing its β-lactam ring. researchgate.net When reduced permeability due to porin loss is combined with the enzymatic degradation of the antibiotic by β-lactamases, the bacterium gains a significant survival advantage. nih.gov
Efflux pumps are another critical component of multidrug resistance. These membrane proteins actively expel antibiotics from the bacterial cell, reducing the intracellular concentration of the drug. frontiersin.org In Gram-negative bacteria, the Resistance-Nodulation-Cell Division (RND) family of efflux pumps, such as the AcrAB-TolC system in E. coli, plays a major role in resistance to a wide range of antibiotics, including β-lactams. nih.govdovepress.com The simultaneous expression of β-lactamases and efflux pumps can result in a substantial increase in resistance levels. nih.gov The synergy between these mechanisms allows bacteria to withstand higher concentrations of Ampicillin(1-). mdpi.com
The genetic determinants for these different resistance mechanisms are often located on mobile genetic elements like plasmids. nih.gov This allows for the horizontal transfer of a suite of resistance genes in a single event, leading to the rapid emergence of multidrug-resistant strains. nih.govfrontiersin.org
Laboratory Induction of Ampicillin(1-) Resistance and Genomic Analysis
Adaptive laboratory evolution experiments provide a powerful tool to study the emergence of antibiotic resistance in real-time. By exposing bacterial populations to gradually increasing concentrations of Ampicillin(1-), researchers can select for and analyze the genetic changes that lead to resistance. nih.govasm.orgnih.gov
Whole-genome sequencing of these laboratory-evolved resistant strains has revealed a variety of mutational pathways. In one study, E. coli was induced to develop resistance to ampicillin over 315 hours, resulting in a 64-fold increase in the minimum inhibitory concentration (MIC). nih.govnih.gov Genomic analysis of the resistant strains identified non-synonymous single nucleotide polymorphisms (SNPs) in several genes, including ftsI (encoding a penicillin-binding protein), acrB (part of the AcrAB-TolC efflux pump), and ompD (a porin gene). nih.govnih.govresearchgate.net
Another study using a "MEGA-plate" (Microbial Evolution and Growth Arena) to evolve E. coli against ampicillin found that high-level resistance was achieved through a combination of single-point mutations and amplification of the ampC gene, which encodes a β-lactamase. nih.gov When the ampC gene was deleted, the bacteria were still able to evolve high-level resistance through mutations in genes related to efflux pumps, transcriptional regulators, and porins. nih.gov
These laboratory evolution studies consistently demonstrate that resistance to Ampicillin(1-) often arises from a combination of mutations affecting different cellular processes, including drug target modification, enzymatic inactivation, reduced permeability, and active efflux. nih.govpnas.orgmdpi.com The specific evolutionary trajectory can be contingent on the genetic background of the bacterial strain. pnas.org
Advanced Analytical and Spectroscopic Characterization of Ampicillin 1
Vibrational Spectroscopy (FT-IR, FT-Raman)
Characterization of Drug-Carrier Interactions in Formulations
The development of advanced drug delivery systems often involves conjugating or encapsulating active pharmaceutical ingredients like ampicillin (B1664943) within various carriers, such as polymers or hydrogels. Characterizing these interactions is vital for understanding drug release profiles and ensuring formulation stability. Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are frequently employed to confirm the presence of ampicillin and to identify potential drug-excipient interactions through changes in characteristic functional group vibrations or chemical shifts. For instance, studies on ampicillin-loaded chitosan (B1678972)–hyaluronic acid films have utilized FTIR to analyze drug-excipient interactions, providing insights into how the carrier matrix influences the drug's molecular environment acs.org. Similarly, ampicillin conjugated to branched biodegradable polymers like poly(ε-caprolactone) (PCL) and poly(L-lactic acid) (PLLA) has been characterized using ¹H-NMR and FTIR. These techniques confirm the successful covalent conjugation and allow for the quantification of drug content within the polymer matrix, typically expressed in mole percentage mdpi.com.
UV-Visible (UV-Vis) spectrophotometry also plays a role in characterizing drug-carrier systems, particularly in monitoring drug release. For ampicillin incorporated into collagen-polyurethane hydrogels, UV-Vis spectrophotometry was used to quantify the amount of ampicillin released over time. A calibration curve was established to determine the concentration of released ampicillin, with a reported calibration equation of Absorbance (410 nm) = (5×10⁻⁵) µg Ampicillin + 0.0015 ajast.net. These studies highlight how spectroscopic methods provide critical information about the successful incorporation of ampicillin into carrier systems and its subsequent release behavior.
Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, HPLC-MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification, quantification, and structural elucidation of ampicillin and its related substances, including synthesis by-products and degradation products.
Molecular Weight Determination and Fragmentation Analysis
Electrospray Ionization (ESI) in positive ion mode is commonly used to ionize ampicillin. The protonated molecular ion ([M+H]⁺) for ampicillin is typically observed at an m/z value of approximately 350.1 nih.govwaters.comresearchgate.netmassbank.eu. The molecular weight of ampicillin is reported as 349.40 g/mol sigmaaldrich.comnih.gov. Tandem mass spectrometry (MS/MS) or collision-induced dissociation (CID) allows for the fragmentation of this parent ion, yielding characteristic fragment ions that aid in structural confirmation. Key fragment ions observed for ampicillin include m/z values around 106.2, 160.0, 174.0, 191.0, and 192.0 nih.govwaters.comresearchgate.net. These fragments are often attributed to the cleavage of specific bonds within the ampicillin molecule, such as the benzylamine (B48309) group (related to m/z 106.2) and the thiazolidine (B150603) ring (related to m/z 160.0) nih.govwaters.com.
Table 1: Key Mass Spectrometry Fragmentation Data for Ampicillin
| m/z Value | Relative Intensity (Typical) | Proposed Fragment Assignment | Reference(s) |
| 350.1 | Base Peak | [M+H]⁺ (Protonated Molecule) | nih.govwaters.comresearchgate.netmassbank.eu |
| 106.2 | High | Benzylamine fragment | nih.govwaters.comresearchgate.net |
| 160.0 | High | Thiazolidine ring fragment | nih.govwaters.comresearchgate.net |
| 174.0 | Moderate | Fragment related to side chain | nih.govresearchgate.net |
| 191.0 | Moderate | Fragment related to side chain | nih.govresearchgate.net |
| 192.0 | Moderate | Fragment related to β-lactam ring | nih.govwaters.comresearchgate.net |
Identification of Synthesis By-products and Degradation Products
LC-MS and LC-MSⁿ techniques are indispensable for identifying and characterizing impurities that may arise during the synthesis of ampicillin or its degradation products formed during storage or formulation. Studies have identified various related substances in ampicillin samples. These include diketopiperazines, ampilloic acids, and D-phenylglycylampicillin, which have been characterized by their specific mass-to-charge ratios and fragmentation patterns nih.gov. Dimer impurities and other polymerized forms of ampicillin have also been detected and identified using LC-ESI-MS nih.govresearchgate.net. Furthermore, ampicillin can degrade under alkaline conditions to form products such as penicillamine (B1679230) and penicillium aldehyde, which can be identified and monitored using mass spectrometry rsc.org. The ability of LC-MS to separate and detect these compounds at low concentrations makes it a critical tool for ensuring the purity and quality of ampicillin.
Table 2: Identified By-products and Degradation Products of Ampicillin
| Category | Identified Compound/Impurity | Analytical Technique Used | Notes | Reference(s) |
| Synthesis By-products | Diketopiperazines | LC-ESI-MSⁿ | Characterized by specific m/z values and fragmentation patterns. | nih.gov |
| Ampilloic acids | LC-ESI-MSⁿ | Identified through fragmentation analysis. | nih.gov | |
| D-phenylglycylampicillin | LC-ESI-MSⁿ | Identified based on MS fragmentation. | nih.gov | |
| Degradation Products | Ampicillin dimers | LC-ESI-MS | High molecular weight impurities. | nih.govresearchgate.net |
| Polymerized impurities | LC-ESI-MS | Detected in aqueous solutions. | nih.govresearchgate.net | |
| Penicillamine | Alkaline degradation | Formed under alkaline conditions. | rsc.org | |
| Penicillium aldehyde | Alkaline degradation | Formed under alkaline conditions. | rsc.org |
UV-Visible Spectrophotometry and Spectrofluorimetry
UV-Visible spectrophotometry is a versatile technique for the quantitative determination of ampicillin and for studying its kinetic behavior and complexation reactions.
Quantitative Determination and Kinetic Studies
Ampicillin exhibits characteristic absorption in the UV region, allowing for its quantitative determination. Various methods have been developed utilizing UV-Vis spectrophotometry, often involving reactions that produce a colored product or by directly measuring ampicillin's absorption. For instance, ampicillin can be determined by its reaction with iodine in acetonitrile (B52724), forming charge transfer complexes with absorption maxima at 290 nm and 360 nm researchgate.netresearchgate.net. Another approach involves the hydrolysis of ampicillin with HCl, followed by neutralization and reaction with palladium(II) chloride, yielding a yellow color measured at 335 nm. This method is valid for concentrations ranging from 8–40 µg/mL nih.gov.
A method employing Ni(II) ions in alkaline conditions has been developed, where ampicillin degradation products form a complex with Ni²⁺, exhibiting a characteristic absorption peak at 269 nm. This indirect determination method showed a linear relationship between absorbance and ampicillin concentration in the range of 17.47–69.88 µg/mL, with a regression equation A = 0.0124C + 0.0053 and R² of 0.9990 rsc.orgrsc.org. A method utilizing a mixture of potassium iodate (B108269) (KIO₃) and potassium iodide (KI) allows for the determination of ampicillin based on the formation of triiodide ions, with maximum absorbance at 352 nm. This method demonstrated a linear dynamic range of 0.25–2.5 µg/mL with a correlation coefficient of 0.9999 innovareacademics.in. Kinetic studies can also be performed, such as monitoring the color development over time to determine reaction rates, as seen in methods involving palladium chloride or copper salts nih.govpsu.edujst.go.jp.
Table 3: UV-Visible Spectrophotometric Determination Methods for Ampicillin
| Reagent/Method | Wavelength (nm) | Concentration Range (µg/mL) | Regression Equation/Relationship | R² | LOD (µg/mL) | Recovery (%) | RSD (%) | Reference(s) |
| Iodine in Acetonitrile | 290, 360 | 0.743–14.856 | Linear | - | - | - | - | researchgate.netresearchgate.net |
| HCl hydrolysis, then PdCl₂ | 335 | 8–40 | Fixed time method applicable | - | 0.73 | - | - | nih.gov |
| Ni(II) complex (alkaline degradation) | 269 | 17.47–69.88 | A = 0.0124C + 0.0053 | 0.9990 | 0.52 | 98.68–102.7 | 0.7–1.7 | rsc.orgrsc.org |
| Ni(II) complex (alkaline degradation) | 269 | 3.49–55.84 | Linear | - | 2.58 | - | 7.79–3.20 | jst.go.jp |
| KIO₃/KI reaction | 352 | 0.25–2.5 | Linear | 0.9999 | 0.086 | 98.27–100.89 | ±2 | innovareacademics.in |
| Acid degradation with copper | 320 | 20 µg/mL (working) | Calibration graph | - | - | - | - | psu.edu |
| Ampicillin release from hydrogels (UV-Vis) | 410 | - | Abs = (5×10⁻⁵)µg + 0.0015 | - | - | - | - | ajast.net |
Charge Transfer Complex Analysis
Charge transfer (CT) complexation is a phenomenon where an electron donor molecule interacts with an electron acceptor molecule, resulting in the formation of a complex that absorbs light in the visible region. Ampicillin, possessing electron-rich centers, can act as an electron donor. For instance, its reaction with iodine in acetonitrile leads to the formation of CT complexes, with characteristic absorption bands observed around 290 nm and 360 nm researchgate.netresearchgate.net. These complexes are often characterized by their stoichiometry, stability constants, and spectral shifts. Studies have also explored ampicillin's interaction with other electron acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), forming a complex with a maximum absorbance at 524 nm, indicating a 1:1 stoichiometry between ampicillin and DDQ scispace.com. While studies on cephalosporins with chloranilic acid are also noted, they illustrate the principle of using UV-Vis spectrophotometry to analyze CT complex formation for drug analysis jst.go.jp. These CT complex studies are valuable for developing novel spectrophotometric methods for ampicillin quantification and for understanding its electronic interactions.
Table 4: Ampicillin Charge Transfer Complexation Analysis
| Electron Donor | Electron Acceptor | Solvent | λmax (nm) | Stoichiometry | Reference(s) |
| Ampicillin | Iodine (I₂) | Acetonitrile | 290, 360 | Not specified | researchgate.netresearchgate.net |
| Ampicillin | DDQ | Acidic medium | 524 | 1:1 | scispace.com |
Chromatographic Separation Techniques
Chromatographic methods are indispensable for separating ampicillin from complex matrices and quantifying it with high accuracy. These techniques leverage differences in the physical and chemical properties of analytes to achieve separation.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and its faster, more efficient counterpart, UHPLC, are cornerstone techniques for ampicillin analysis. These methods typically involve reversed-phase separation on C18 columns, utilizing mobile phases composed of aqueous buffers and organic modifiers like acetonitrile or methanol (B129727). Detection is commonly performed using UV absorption, with wavelengths around 210-254 nm being frequently employed due to the chromophoric groups present in the ampicillin molecule.
Several studies have demonstrated the efficacy of HPLC and UHPLC for ampicillin determination. For instance, a UHPLC-MS/MS method using a Waters ACQUITY UPLC HSS T3 column (100 × 2.1 mm, 1.8 μm) employed a mobile phase of 0.15% formic acid and acetonitrile at a flow rate of 0.5 mL/min, achieving limits of detection (LOD) and quantification (LOQ) in the μg/kg range mdpi.com. Another RP-HPLC method utilized a Phenomenex C-18 column with a mobile phase of deionized water acidified with acetic acid and acetonitrile (80:20 v/v) at 1.0 mL/min, with UV detection at 254 nm, reporting an LOD of 0.02 μg/mL and LOQ of 0.066 μg/mL ijrpc.com. A simultaneous determination of multiple antibiotics, including ampicillin, using LC-UV employed a Hypersil BDS-C18 column with a mobile phase of 0.05 M sodium phosphate (B84403), acetonitrile, and methanol (70:10:20) at pH 8, a flow rate of 1 mL/min, and UV detection at 230 nm, with LODs and LOQs in the μg/kg range and recoveries between 94-107% nih.gov. Micellar HPLC methods, using mobile phases containing surfactants like sodium dodecyl sulfate (B86663) (SDS), have also been developed for ampicillin analysis, offering rapid separations and good recoveries, often considered more environmentally friendly due to reduced organic solvent use researchgate.netrsc.org.
Table 5.5.1.1: Representative HPLC/UHPLC Parameters for Ampicillin Analysis
| Technique | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | LOD (μg/mL or μg/kg) | LOQ (μg/mL or μg/kg) | Recovery (%) | Reference |
| UHPLC-MS/MS | ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 μm) | 0.15% Formic acid / Acetonitrile | 0.5 | Not specified (MS/MS) | 0.01–5.44 μg/kg | 0.05–5.44 μg/kg | ≥ 84 | mdpi.com |
| RP-HPLC | Phenomenex C-18 (50 × 4.6 mm I.D., 3 μm) | Water (0.1% Acetic acid) / Acetonitrile (80:20 v/v) | 1.0 | 254 | 0.02 | 0.066 | Not specified | ijrpc.com |
| LC-UV | Hypersil BDS-C18 (100 mm × 4 mm, 3 μm) | 0.05 M Na₂HPO₄ / Acetonitrile / Methanol (70:10:20, pH 8) | 1.0 | 230 | 0.098–0.255 μg/kg | 0.297–0.574 μg/kg | 94.0–107 | nih.gov |
| Micellar HPLC | RP C18 | 0.05 M SDS / 5% 1-Propanol / 0.3% Triethylamine (B128534) in 0.02 M H₃PO₄ (pH 5) | 1.0 | 220 | 0.00023 | 0.00110 | 95.5–102.3 | researchgate.netrsc.org |
| RP-HPLC | Shodex C18 (250 × 4.6 mm, 5 μm) | Gradient: 30 mM Phosphate buffer (pH 4.0) / Acetonitrile | Varies | 225 | Not specified | Not specified | Not specified | Not specified |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of analytes in an electric field within a capillary. Micellar Electrokinetic Capillary Chromatography (MECC), a mode of CE, is particularly effective for separating neutral and charged species, including ampicillin and its degradation products.
A study utilizing MECC employed a fused silica (B1680970) capillary (44 cm length, 36 cm effective, 50 μm i.d.) with a buffer containing 40 mM sodium dihydrogen phosphate and 100 mM sodium dodecyl sulfate (SDS) at pH 7.5, operating at 15 kV and 25°C with UV detection at 215 nm. This method demonstrated good repeatability, linearity, and sensitivity, proving suitable for ampicillin and its oligomers capes.gov.br. Another CE approach used an uncoated fused-silica capillary with a 10 mM sodium phosphate buffer at pH 2.3, detecting ampicillin via UV absorption at 200 nm. This acidic pH condition was noted to improve solubility, minimize electroosmotic flow (EOF), and reduce capillary wall adsorption ajpamc.com. For simultaneous separation of several penicillin derivatives, including ampicillin, MECC with a buffer containing 25 mM sodium tetraborate (B1243019) and 100 mM SDS at pH 9.3, under a voltage of +25 kV and at 25°C, allowed separation in under 5 minutes scielo.brscielo.br.
Table 5.5.2.1: Representative CE Parameters for Ampicillin Analysis
| Technique | Capillary Dimensions (Length × i.d.) | Buffer Composition | pH | Voltage (kV) | Temperature (°C) | Detection Wavelength (nm) | Separation Time (min) | Reference |
| MECC | 44 cm × 50 μm (36 cm effective) | 40 mM NaH₂PO₄ + 100 mM SDS | 7.5 | 15 | 25 | 215 | Not specified | capes.gov.br |
| CE | Not specified | 10 mM Sodium phosphate | 2.3 | Not specified | Not specified | 200 | Not specified | ajpamc.com |
| MECC | 56 cm × 50 μm (38 cm effective) | 25 mM Sodium tetraborate + 100 mM SDS | 9.3 | +25 | 25 | 210 | < 5 | scielo.brscielo.br |
Flow Injection Analysis (FIA)
Flow Injection Analysis (FIA) coupled with chemiluminescence (CL) detection provides a rapid and sensitive method for ampicillin determination. These systems typically involve mixing the sample with reagents in a flowing stream, often incorporating an on-line UV irradiation step to enhance the chemiluminescent signal.
One FIA method utilized a system with luminol, sodium carbonate, potassium ferricyanide, and potassium ferrocyanide, with an on-line UV irradiation step. This method determined ampicillin in the range of 0.05–100 ppm with flow rates of 0.65 mL/min and a sample volume of 250 μL, demonstrating simplicity, cost-effectiveness, and speed lew.roresearchgate.net. Another FIA approach exploited the enhancing effect of ampicillin on the luminol-periodate reaction, allowing for ampicillin measurements in the range of 0.02–1.0 mg/L with relative standard deviations (RSD) within 0.8–2.0% and a sampling frequency of approximately 90 samples per hour nih.gov.
Table 5.5.3.1: Representative FIA Parameters for Ampicillin Analysis
| Technique | Reagents | Flow Rate (mL/min) | Sample Volume (μL) | Detection Method | Concentration Range | RSD (%) | Reference |
| FIA-CL | Luminol, Na₂CO₃, K₃[Fe(CN)₆], K₄[Fe(CN)₆] | 0.65 | 250 | Chemiluminescence (CL) with UV irradiation | 0.05–100 ppm | Not specified | lew.roresearchgate.net |
| FIA-CL | Luminol-periodate reaction | Not specified | Not specified | Chemiluminescence (CL) | 0.02–1.0 mg/L | 0.8–2.0 | nih.gov |
Micellar Liquid Chromatography (MLC)
Micellar Liquid Chromatography (MLC), often implemented as Micellar Electrokinetic Capillary Chromatography (MEKC) or as a micellar mobile phase in HPLC, utilizes surfactants to form micelles in the mobile phase, which can alter analyte retention and improve separation, particularly for compounds that are poorly soluble in conventional mobile phases or exhibit strong interactions with stationary phases.
A micellar HPLC method described for ampicillin analysis employed a RP C18 column with a mobile phase consisting of 0.05 M sodium dodecyl sulfate (SDS), 5% 1-propanol, and 0.3% triethylamine in 0.02 M phosphoric acid buffered at pH 5. The separation was achieved in less than 7 minutes with UV detection at 220 nm, yielding linearity in the range of 0.4–20 μg/mL and recoveries between 95.5% and 102.3% researchgate.netrsc.org. An MEKC method used a phosphate buffer (25 mmol/dm³, pH 8.0) containing 70 mmol/dm³ SDS and 10% methanol as the background electrolyte, with UV detection at 210 nm, operating at 25 °C and 30 kV. This method demonstrated acceptable repeatability for migration and retention times, with RSDs for peak areas below 2% psu.edu.
Table 5.5.4.1: Representative MLC/MEKC Parameters for Ampicillin Analysis
| Technique | Column Type | Mobile Phase Composition | pH | Flow Rate (mL/min) | Detection Wavelength (nm) | Separation Time (min) | LOD (mg/mL) | LOQ (mg/mL) | Recovery (%) | Reference |
| Micellar HPLC | RP C18 | 0.05 M SDS / 5% 1-Propanol / 0.3% Triethylamine in 0.02 M H₃PO₄ | 5 | 1.0 | 220 | < 7 | 0.00023 | 0.00110 | 95.5–102.3 | researchgate.netrsc.org |
| MEKC | Not specified | 25 mmol/dm³ Phosphate buffer / 70 mmol/dm³ SDS / 10% Methanol | 8.0 | Not specified | 210 | Not specified | Not specified | Not specified | Not specified | psu.edu |
Other Advanced Techniques
Polarography
Polarography is an electrochemical technique that measures the current as a function of applied potential. For ampicillin analysis, polarography typically involves a derivatization step, such as treatment with nitrous acid or acidic hydrolysis, to form electroactive species that can be detected.
Direct current (DC) and differential pulse polarography (DPP) have been employed to determine ampicillin after its reaction with nitrous acid, forming nitroso derivatives. These derivatives exhibit diffusion-controlled reduction waves across a wide pH range in Britton-Robinson buffers. DC polarography showed rectilinear current-concentration plots in the range of 8–200 μg/mL, while DPP was effective for concentrations between 2–160 μg/mL nih.gov. Another polarographic approach involves the acidic hydrolysis of ampicillin to produce an electroactive product that yields a well-defined reduction wave at approximately -0.91 V vs. SCE, demonstrating good precision and selectivity uchile.cl.
Table 5.6.1.1: Representative Polarographic Parameters for Ampicillin Analysis
| Technique | Derivatization/Pre-treatment | Supporting Electrolyte | pH Range | Half-Wave Potential (V vs. SCE) | Concentration Range (μg/mL) | Reference |
| DC Polarography | Nitrous acid treatment | Britton-Robinson buffers | Wide | Not specified | 8–200 | nih.gov |
| DPP Polarography | Nitrous acid treatment | Britton-Robinson buffers | Wide | Not specified | 2–160 | nih.gov |
| Polarography | Acidic hydrolysis | Not specified | Not specified | -0.91 | Not specified | uchile.cl |
Dynamic Light Scattering (DLS) for Nanoparticle Characterization
Dynamic Light Scattering (DLS) is a widely employed technique for determining the size distribution of particles suspended in a liquid medium. It operates on the principle of measuring the fluctuations in scattered light intensity caused by the Brownian motion of particles. These fluctuations are directly related to the diffusion coefficient of the particles, which, via the Stokes-Einstein equation, can be translated into hydrodynamic diameter mdpi.commalvernpanalytical.com. DLS is particularly valuable for characterizing nanoparticles, aggregates, and colloids, providing information on average particle size (e.g., z-average diameter) and the polydispersity index (PDI), which indicates the breadth of the size distribution mdpi.commalvernpanalytical.commdpi.com.
Research has utilized DLS to characterize ampicillin in various forms, including its aggregated states and when incorporated into nanocarrier systems. For instance, studies on ampicillin solutions have detected monomer aggregates with an average diameter of approximately 1.1 ± 0.2 nm and polymer aggregates around 7.3 ± 1.7 nm nih.gov. When ampicillin is formulated into nanoparticles, DLS measurements reveal a range of sizes depending on the formulation and preparation method. For example, ampicillin-loaded shellac-chitosan nanoparticles have been reported with an average size of 60.63 ± 1.87 nm kashanu.ac.ir. Other studies involving ampicillin nanoparticles produced via solvent anti-solvent precipitation have shown particle sizes in the range of 220-430 nm researchgate.net, while ampicillin-loaded polyelectrolyte complex nanoparticles (PECNs) have exhibited sizes ranging from approximately 449 nm to over 1900 nm, depending on the polyelectrolyte ratio mdpi.com. The polydispersity index (PDI) is also a key parameter obtained from DLS, with values below 0.1 indicating a high degree of monodispersity researchgate.net.
Table 1: Dynamic Light Scattering (DLS) Characterization of Ampicillin and Ampicillin Formulations
| Sample Description | Mean Size (nm) | Polydispersity Index (PDI) | Reference |
| Ampicillin monomer aggregates | 1.1 ± 0.2 | Not specified | nih.gov |
| Ampicillin polymer aggregates | 7.3 ± 1.7 | Not specified | nih.gov |
| Ampicillin (aggregated, single peak) | 2.94 | < 0.1 | researchgate.net |
| Ampicillin-loaded shellac-chitosan NPs | 60.63 ± 1.87 | Not specified | kashanu.ac.ir |
| Ampicillin nanoparticles (GAS process) | 200–1100 | Not specified | researchgate.net |
| Ampicillin nanoparticles (solvent anti-solvent) | 220–430 | Not specified | researchgate.net |
| Ampicillin-chitosan-magnetic nanoparticles (amp-CS-MNP) | 26.0 | Not specified | dovepress.com |
| Magnetic nanoparticles (MNPs) | 40.0 | Not specified | dovepress.com |
| Ampicillin-chitosan-magnetic nanoparticles (amp-CS-MNP) | 28.2 | Not specified | nih.gov |
| Magnetic nanoparticles (MNPs) | 37.8 | Not specified | nih.gov |
| Ampicillin-loaded PMA-VP NPs (pH 4.0) | 1196 ± 108 | Not specified | mdpi.com |
| Ampicillin-loaded PMA-VP-10Na NPs (pH 4.0) | 1396 ± 156 | Not specified | mdpi.com |
| Polyelectrolyte Complex Nanoparticles (PECNs) | 449.0 ± 31.3 to 1910.3 ± 517.9 | Not specified | mdpi.com |
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is an indispensable technique for visualizing the surface topography and morphology of materials at high resolution. It provides detailed images of particle shapes, sizes, surface textures, and crystalline structures researchgate.netnih.govresearchgate.net. For ampicillin, SEM has been used to examine the morphology of its crystalline forms and to assess the structural integrity and surface characteristics of ampicillin when incorporated into various delivery systems researchgate.netmdpi.combohrium.com. Furthermore, SEM has been instrumental in observing the morphological effects of ampicillin on microorganisms, such as bacterial elongation, which can serve as an indirect indicator of the drug's interaction with cellular structures nih.govmdpi.commicrobiologyresearch.org.
Studies on ampicillin trihydrate crystals have revealed details such as uniformity, evidence of fracture, splintering, epitaxial growth, and the presence of growth steps on crystal surfaces mdpi.com. SEM analysis of ampicillin-loaded nanoparticles, such as ampicillin-chitosan-magnetic nanoparticles, typically shows spherical particles, with the coating material (chitosan) potentially reducing agglomeration dovepress.comnih.gov. When ampicillin interacts with bacteria, SEM imaging has consistently shown an elongated morphology in treated cells compared to untreated ones, a characteristic response to β-lactam antibiotics affecting cell wall synthesis nih.govmdpi.commicrobiologyresearch.org. This morphological alteration provides visual evidence of the drug's mechanism of action at a cellular level.
Table 2: Scanning Electron Microscopy (SEM) Observations of Ampicillin and Ampicillin-Related Systems
| Sample Description | Morphological Description | Reference |
| Ampicillin trihydrate initial crystals | Uniformity, evidence of fracture, splintering, epitaxial growth, twinning, presence of growth steps on surfaces. | mdpi.com |
| Ampicillin-loaded shellac-chitosan NPs | Shape evaluation performed using FESEM and TEM. | kashanu.ac.ir |
| Ampicillin-chitosan-magnetic nanoparticles (amp-CS-MNP) | Spherical particles with reduced agglomeration due to chitosan coating. | dovepress.com |
| Magnetic nanoparticles (MNPs) | Exhibited strong agglomeration; SEM images showed morphology. | dovepress.com |
| Ampicillin-chitosan-magnetic nanoparticles (amp-CS-MNP) | Spherical. | nih.gov |
| Unprocessed ampicillin | Morphology observed via SEM. | researchgate.net |
| ERL nanoparticles (GAS process) | Morphology examined using SEM. | researchgate.net |
| Biofilm cells exposed to ampicillin | Elongated morphology compared to untreated cells. | nih.gov |
| E. coli cells exposed to ampicillin | Elongated morphology; cells with membrane damage observed in some cases. | mdpi.com |
| Staphylococcus aureus exposed to ampicillin | Elongated morphology observed. | microbiologyresearch.org |
| Ampicillin trihydrate loaded PLA nanofibers | Nanofiber morphology analyzed. | bohrium.com |
| Ampicillin trihydrate crystals (ultrasound assisted cryst.) | Crystal size distribution and surface characteristics analyzed. | researchgate.net |
Theoretical and Computational Chemistry Studies of Ampicillin 1
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, predominantly utilizing DFT, have been instrumental in elucidating the fundamental properties of ampicillin (B1664943). These methods allow for the prediction of molecular geometries, electronic distributions, and reactivity indices, often complementing experimental data.
Geometry optimization using DFT methods, such as the Becke's three-parameter hybrid functional (B3LYP) with various basis sets like 6-311++G(d,p), has been employed to determine the most stable molecular structures of ampicillin rsc.orgresearchgate.netaip.orgresearchgate.netrsc.orgresearchgate.netdergipark.org.trsrce.hrepfl.ch. These calculations aim to locate minima on the potential energy surface (PES), providing optimized bond lengths, bond angles, and dihedral angles rsc.orgaip.orgdergipark.org.tr. Studies have explored multiple conformers, with some identifying locally stable conformations through PES scans or by considering rotations around key dihedral angles researchgate.netsrce.hrepfl.ch. For instance, one study found that the gas-phase conformer ensemble of ampicillin contained 16 locally stable conformations after DFT-D geometry optimization epfl.ch. Another investigation using PES scans for torsion angles T1 and T2 identified specific minima positions relevant to conformational flexibility srce.hr. The optimized geometries are often compared with experimental data, such as those obtained from X-ray diffraction, showing good agreement rsc.orgaip.orgdergipark.org.tr.
The electronic structure of ampicillin has been thoroughly investigated using DFT. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for understanding charge transfer processes and predicting reactivity rsc.orgresearchgate.netaip.orgrsc.orgresearchgate.netdergipark.org.trsrce.hrdergipark.org.trijcce.ac.ir. The HOMO-LUMO energy gap, a measure of molecular stability and reactivity, has been reported with values such as 1.684 eV aip.orgresearchgate.net, 3.9203 eV srce.hr, and a comparison between ampicillin (AMP) and ampicillin trihydrate (AT) showed gaps of 5.48 eV for AMP and 2.48 eV for AT rsc.org.
Natural Bond Orbital (NBO) analysis is frequently employed to examine intra- and intermolecular interactions, including hydrogen bonding, charge delocalization, and hyperconjugative effects rsc.orgresearchgate.netresearchgate.netrsc.orgdergipark.org.trijcce.ac.irchemmethod.com. NBO analysis helps in understanding the stability of the molecule arising from electron delocalization and the nature of bonding interactions, such as the stabilization energy (E(2)) associated with these delocalizations rsc.orgresearchgate.netresearchgate.netrsc.orgdergipark.org.trijcce.ac.irchemmethod.com. For example, NBO analysis has confirmed the existence of C-H…N and C-H…O hydrogen bonds, contributing to molecular stability researchgate.net.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as identifying potential hydrogen bonding interactions rsc.orgresearchgate.netaip.orgresearchgate.netrsc.orgresearchgate.netdergipark.org.trsrce.hrijcce.ac.irtenmak.gov.tr. MEP maps visualize the distribution of electron density, highlighting regions of positive (electrophilic) and negative (nucleophilic) electrostatic potential. Studies indicate that electropositive potentials are often visualized near the –NH3+ group and positive regions are found near hydrogen atoms, suggesting these sites are prone to nucleophilic attack researchgate.netresearchgate.netsrce.hrtenmak.gov.tr. Conversely, regions with negative potential, typically around electronegative atoms like oxygen, are susceptible to electrophilic attack researchgate.netsrce.hrtenmak.gov.tr. These maps are crucial for understanding how ampicillin might interact with other molecules or biological targets.
Charge density distribution analysis provides detailed information about the bonding and electronic structure of molecules. Studies have combined experimental X-ray diffraction data with DFT calculations to analyze the charge density of ampicillin trihydrate aip.orgresearchgate.netresearchgate.net. This includes calculating Mulliken atomic charges, which represent the distribution of electron density among atoms, and examining topological properties of the charge distribution, such as critical points aip.orgresearchgate.netresearchgate.net. Such analyses help in understanding the nature and strength of atomic interactions within the molecule.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a dynamic perspective on ampicillin's behavior in solution, complementing the static insights from quantum chemical calculations. These simulations track the movement of atoms and molecules over time, allowing for the study of conformational changes, stability, and interactions with the surrounding environment.
MD simulations have been employed to explore the conformational ensembles of ampicillin in solution, revealing that the molecule exists as a dynamic entity adopting multiple conformations hilarispublisher.commdpi.comresearchgate.net. These simulations help in understanding how solvent molecules influence and stabilize specific conformations hilarispublisher.com. Studies have compared the conformational landscape obtained from standard MD simulations with those from Replica Exchange MD (REMD) and other conformer generation tools, finding that MD-based approaches can provide consistent and diverse conformational sets mdpi.comresearchgate.net. The stability of ampicillin within different formulations, such as drug delivery systems, has also been assessed using MD, with calculations of binding free energies providing quantitative measures of interaction strength. For instance, one study reported a binding free energy of approximately -21.21 kJ/mol for ampicillin with a specific hyaluronic acid formulation nih.gov. The simulations also provide insights into the time-dependent movements and flexibility of ampicillin, contributing to a deeper understanding of its behavior in biological contexts hilarispublisher.comresearchgate.net.
Simulation of Protein-Ligand Interactions (e.g., PBP Binding)
Penicillin-binding proteins (PBPs) are the primary targets of β-lactam antibiotics, including ampicillin. Computational simulations, particularly molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) methods, are instrumental in dissecting the complex interactions between ampicillin and various PBPs. These simulations explore how ampicillin binds to the active sites of PBPs, the conformational changes involved, and the stability of these complexes acs.orgacs.orgbiorxiv.orgmdpi.complos.org. Studies have revealed that the precise orientation of ampicillin's β-lactam ring relative to the active serine residue within the PBP active site plays a critical role in its inhibitory efficacy emerginginvestigators.orgemerginginvestigators.org. Molecular dynamics simulations have also been used to analyze the stability of protein-ligand complexes, providing insights into the dynamic behavior of these interactions nih.govresearchgate.netresearchgate.nettandfonline.com. For instance, simulations have been employed to understand ampicillin's interaction with specific PBPs like PBP6 researchgate.net, PBP-1a innovareacademics.in, PBP-2a acs.orgresearchgate.nettandfonline.com, and PBP2B nih.gov, as well as other bacterial targets such as SrtA nih.gov.
Molecular Docking Studies
Molecular docking is a widely utilized computational technique to predict the preferred orientation of ampicillin when bound to a target protein, thereby estimating binding affinities and identifying key interactions.
Prediction of Binding Modes and Affinities to Target Proteins
Molecular docking studies have been performed to predict the binding modes and affinities of ampicillin to various protein targets. For example, ampicillin's interaction with the SrtA protein has been computationally modeled, yielding a binding energy of -6.5 kcal/mol and highlighting significant hydrophobic interactions and hydrogen bonds with specific residues nih.gov. In studies targeting Penicillin-Binding Proteins (PBPs), docking analyses have provided quantitative estimates of binding interactions. Ampicillin has shown a docking score of -13.6496 when docked against PBP-1a innovareacademics.in. Comparative studies indicate that the affinity of different β-lactam antibiotics for specific PBPs can vary; for instance, azlocillin (B1666447) demonstrates greater affinity for Enterococcus faecium PBP5 than ampicillin nih.gov. Furthermore, docking studies suggest that ampicillin's antibacterial activity is mediated through its interactions with target proteins tandfonline.com. Computational results also indicate that the spatial arrangement of ampicillin's β-lactam ring in relation to the PBP active site is a key determinant of its efficacy emerginginvestigators.orgemerginginvestigators.org.
Table 1: Representative Binding Affinities and Docking Scores of Ampicillin to Target Proteins
| Target Protein | Binding Affinity / Docking Score | Computational Method | Reference |
| SrtA | -6.5 kcal/mol | Molecular Docking | nih.gov |
| PBP-1a | -13.6496 | Molecular Docking | innovareacademics.in |
| PBP5 (E. faecium) | Lower affinity than Azlocillin | Molecular Docking | nih.gov |
Kinetic and Thermodynamic Modeling of Chemical Reactions
Computational methods are extensively used to elucidate the reaction mechanisms and kinetics of ampicillin degradation and hydrolysis, providing rate constants and thermodynamic parameters.
Degradation Reaction Mechanism and Rate Constant Calculations
Table 2: Kinetic Parameters for Ampicillin Degradation and Hydrolysis
| Reaction / Species Involved | Rate Constant / Activation Energy | Computational Method | Reference |
| Ampicillin + OH radical | 1.36 × 10¹¹ M⁻¹ s⁻¹ | DFT | researchgate.netnih.gov |
| Ampicillin + OH radical | 2.28 × 10¹¹ M⁻¹ s⁻¹ | DFT | researchgate.net |
| Ampicillin hydrolysis by NDM-1 | 16.0 kcal/mol (Activation Free Energy) | QM/MM MP2 | nih.govnih.gov |
Temperature Effects on Reaction Kinetics
The influence of temperature on reaction kinetics is a critical aspect of chemical process understanding. Computational studies have calculated reaction rate constants for ampicillin degradation pathways at various temperatures to assess temperature dependence researchgate.netnih.gov. Theoretical investigations have also explored the variation of thermodynamic properties, such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m), with temperature, providing a comprehensive thermodynamic profile of ampicillin tandfonline.com. Furthermore, computational analysis of ampicillin adsorption onto materials like boron nitride nanocones indicates that adsorption is more favorable at room temperature chemrevlett.com.
Compound List:
Ampicillin (1-)
Azlocillin
Piperacillin
Ampilloic acid
Penicillin G
Amoxicillin
Carbenicillin
Cloxacillin
Dicloxacillin
Flucloxacillin
Penicillin V
Ticarcillin
Oxacillin
Cefuroxime
Cefixime
Cefaclor
Cefadroxil
Cefamandole
Cefprozil
Cephalexin
Ceftaroline fosamil
Ceftriaxone
Ceftobiprole
Meropenem
Nitrocefin
Methicillin
Degradation Pathways and Chemical Stability of Ampicillin 1
Hydrolytic Degradation Mechanisms
Hydrolysis is the principal pathway for the degradation of Ampicillin(1-), involving the cleavage of the β-lactam ring. This process is significantly influenced by pH, with distinct mechanisms and products observed under alkaline and acidic conditions.
In alkaline solutions, Ampicillin(1-) undergoes a series of reactions leading to the formation of several degradation products. nih.govresearchgate.net The initial and primary step is the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the β-lactam ring.
The initial product of alkaline hydrolysis is 5R-penicilloic acid. nih.govresearchgate.net This occurs through the cleavage of the amide bond within the β-lactam ring. Subsequently, the 5R-penicilloic acid can undergo epimerization at the C-5 position to form the more stable 5S isomer. nih.govresearchgate.net
The epimerization of 5R-penicilloic acid to its 5S-isomer proceeds through the formation of an iminium tautomer intermediate. nih.govresearchgate.net This tautomerization involves a shift of a proton from the C-5 carbon to the adjacent nitrogen atom, resulting in a transient imine species that allows for the change in stereochemistry at C-5 upon re-protonation.
The fundamental step in the hydrolytic degradation of Ampicillin(1-) is the cleavage of the β-lactam ring. This four-membered ring is inherently strained, making it susceptible to nucleophilic attack. In alkaline conditions, the hydroxide ion acts as the nucleophile, leading to the opening of the ring and the formation of the corresponding penicilloic acid.
| Degradation Pathway | Intermediate/Product | Key Process |
| Alkaline Hydrolysis | 5R-Penicilloic Acid | Initial cleavage of the β-lactam ring. nih.govresearchgate.net |
| Epimerization | 5S-Penicilloic Acid | Conversion from the 5R-isomer via an iminium tautomer. nih.govresearchgate.net |
| Tautomerization | Iminium Tautomer | Intermediate in the epimerization of penicilloic acid. nih.govresearchgate.net |
Under acidic conditions, the degradation of Ampicillin(1-) follows a different pathway, yielding a distinct set of products. The acidic environment catalyzes the rearrangement of the initial degradation products. Notably, compounds that were once thought to only form under acidic conditions, such as ampicillin (B1664943) penilloic acid and 2-hydroxy-3-phenylpyrazine, have also been observed under alkaline conditions. nih.govresearchgate.net
| Degradation Condition | Degradation Product |
| Acid-Catalyzed | Penilloic Acid nih.govresearchgate.net |
| Acid-Catalyzed | 2-Hydroxy-3-phenylpyrazine nih.govresearchgate.net |
Alkaline Hydrolysis Pathways
Oxidative Degradation Pathways
In addition to hydrolysis, Ampicillin(1-) can also undergo oxidative degradation. This pathway often involves the sulfur atom in the thiazolidine (B150603) ring. A primary product of this oxidative process is Ampicillin S-oxide. mdpi.com Advanced oxidation processes, such as those involving Fenton's reagent or UV/H2O2, can lead to the extensive degradation of ampicillin. nih.govarakmu.ac.irresearchgate.net The initial step in the plasma-induced degradation of ampicillin is the formation of ampicillin S-oxide. mdpi.com Further oxidation can lead to the formation of a diketopiperazine derivative. mdpi.com
| Degradation Pathway | Degradation Product | Key Feature |
| Oxidation | Ampicillin S-oxide | Oxidation of the sulfur atom in the thiazolidine ring. mdpi.com |
| Further Oxidation | Diketopiperazine derivative | Rearrangement following the opening of the β-lactam ring. mdpi.com |
Formation of Sulfoxides (e.g., Ampicillin S-oxide)
Oxidation of the thioether group in the thiazolidine ring of ampicillin leads to the formation of sulfoxide (B87167) derivatives. This process can be initiated by various oxidizing agents or reactive oxygen species.
Detailed Research Findings: Studies involving non-thermal plasma treatment have identified Ampicillin S-oxide as a preliminary degradation product. mdpi.com In these experiments, 20 mM solutions of ampicillin were treated with a floating electrode dielectric barrier discharge (FE-DBD) plasma. High-resolution mass spectrometry was used to follow the degradation, noting the disappearance of the ampicillin peak (at 350.1178 m/z) and the appearance of a new peak corresponding to ampicillin S-oxide (at 366.1116 m/z). mdpi.com The formation of the S-oxide was further confirmed by the presence of a peak at 349.0853 m/z, which signifies the loss of the amine group from the sulfoxide. mdpi.com This oxidation of the sulfur atom is a key initial step in certain degradation pathways, particularly those involving reactive oxygen species generated by advanced oxidation processes. mdpi.com
Radical-Mediated Degradation (e.g., Hydroxyl Radical)
Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants like ampicillin, primarily through the action of highly reactive free radicals, most notably the hydroxyl radical (•OH). mdpi.comnih.gov
Electrochemical AOPs, such as the photoelectro-Fenton (PEF) process, have demonstrated high efficiency in mineralizing ampicillin. The rapid mineralization rate in the PEF process is attributed to the generation of hydroxyl radicals in the bulk solution, on the anode surface, and through UV radiation. nih.gov
| Parameter | Value | Method |
| Most Probable Reaction Path | Addition of •OH to β-lactam carbonyl group | Density Functional Theory (DFT) nih.gov |
| Overall Reaction Rate Constant | 1.36 × 10¹¹ M⁻¹ s⁻¹ | Density Functional Theory (DFT) nih.gov |
| Degradation Efficiency | High mineralization and elimination | Photoelectro-Fenton (PEF) nih.gov |
Photolytic Degradation Processes
Ampicillin can undergo degradation upon exposure to ultraviolet (UV) light. The extent of photolysis depends on the conditions, such as the presence of photosensitizers or photocatalysts and the pH of the medium.
Detailed Research Findings: Direct photolysis of ampicillin in solution without a photocatalyst has been shown to be a slow process. nih.gov However, the degradation is significantly enhanced in the presence of photocatalysts like titanium dioxide (TiO₂). nih.govtandfonline.com Studies have shown that ampicillin degradation in irradiated TiO₂ suspensions follows pseudo-first-order kinetics. nih.gov The photocatalytic activity is influenced by the crystal structure and particle size of the TiO₂, with anatase generally being more active than rutile. nih.gov
Spectroscopic studies using photoluminescence (PL), Raman scattering, and FTIR have revealed new aspects of ampicillin's photodegradation. Exposure of ampicillin to UV light leads to a decrease in the intensity of its photoluminescence spectra and the appearance of a new IR band around 3450 cm⁻¹, which is associated with the vibrational modes of N-H and O-H groups. nih.gov These studies also demonstrate that the photodegradation is amplified in an alkaline medium. nih.govresearchgate.net
| Condition | Observation | Reference |
| UV Irradiation (No Catalyst) | Slow degradation (rate constant: 4.29 ± 0.25 × 10⁻⁶ s⁻¹) | nih.gov |
| UV Irradiation (with TiO₂) | Follows pseudo-first-order kinetics | nih.gov |
| UV Irradiation (Spectroscopic) | Diminished photoluminescence, new IR band at 3450 cm⁻¹ | nih.gov |
| UV Irradiation (Alkaline pH) | Amplified photodegradation | nih.govresearchgate.net |
Characterization and Identification of Degradation Products
A crucial aspect of studying ampicillin stability is the separation and identification of the resulting degradation products. This is typically achieved using a combination of chromatographic and spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for elucidating the structures of ampicillin's degradation products.
Detailed Research Findings: In studies of ampicillin degradation under alkaline conditions, ¹H NMR spectroscopy was used to characterize various products. nih.govresearchgate.net Key degradation products identified include 5R-penicilloic acid, which subsequently epimerizes to the 5S isomer. nih.govresearchgate.net The presence of ampicillin penicillenic acid and ampicillin penamaldic acid was also detected by ¹H NMR. nih.govresearchgate.net
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is widely used for forced degradation studies. nih.govoup.comresearchgate.net In these studies, ampicillin is subjected to stress conditions (acid, base, heat, oxidation), and the resulting products are analyzed. oup.comresearchgate.net For example, under basic conditions, a degradation product with a specific mass spectrum can be identified. oup.com The parent mass of authentic ampicillin is observed at m/z 350 in positive electrospray ionization mode. oup.com RRLC-ESI-MSn has been used to identify a total of 13 related substances in ampicillin capsules, including isomers of ampicilloic acid and an oligomer of ampicilloic acid and 6-aminopenicillanic acid. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for separating ampicillin from its degradation products and quantifying the extent of degradation.
Detailed Research Findings: Various HPLC and UPLC methods have been developed and validated for ampicillin stability studies. nih.govmagtechjournal.combohrium.com A common approach involves using a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724). magtechjournal.com Detection is typically performed using a UV detector at around 230 nm. magtechjournal.com These methods can effectively separate ampicillin from degradation products like ampicilloic acid. nih.gov For instance, a rapid UPLC-MS method using a BEH C18 column achieved a chromatographic analysis time as short as 1.5 minutes for ampicillin. nih.govoup.com Stability-indicating HPLC assays are routinely used to determine the time to 90% potency (T₉₀) under various storage conditions. nih.gov
| Technique | Application | Key Findings |
| ¹H NMR | Characterization of alkaline degradation products | Identified 5R-penicilloic acid, 5S-penicilloic acid, penicillenic acid, and penamaldic acid. nih.govresearchgate.net |
| LC-MS | Identification of forced degradation products | Confirmed parent mass of ampicillin (m/z 350); identified numerous related substances. oup.comnih.gov |
| HPLC-UV | Separation and quantification of ampicillin and degradants | Routinely used for stability studies and determination of T₉₀. magtechjournal.comnih.gov |
| UPLC-MS | Rapid separation and quantification | Achieved analysis times of 1.5 minutes. nih.govoup.com |
Factors Influencing Chemical Stability and Degradation Kinetics
The stability of ampicillin is highly dependent on a range of environmental and formulation factors. The degradation kinetics often follow first-order or apparent zero-order models. nih.govactamedicamarisiensis.ro
Detailed Research Findings:
pH: The pH of the solution is the most critical factor. The pH-rate profile shows that maximum stability is achieved in a slightly acidic medium, around pH 5.85. semanticscholar.org Degradation is significant in both strongly acidic (pH < 3) and alkaline (pH > 7) conditions. actamedicamarisiensis.rosemanticscholar.org For example, ampicillin degrades heavily in 1N HCl and 1N NaOH.
Temperature: As with most chemical reactions, the degradation rate of ampicillin increases with temperature. nih.govacs.org Solutions are significantly more stable when refrigerated (e.g., 4°C) compared to room temperature (e.g., 25°C). nih.govresearchgate.net For instance, an ampicillin solution in normal saline retained 94% of its initial concentration after 7 days at 4°C, but only 83% at 25°C. researchgate.net The apparent heats of activation have been determined to be 16.4, 18.3, and 9.2 kcal/mole at pH 1.35, 4.93, and 9.78, respectively. semanticscholar.org
Buffers and Excipients: The type of buffer used can influence stability through general acid-base catalysis. semanticscholar.org Citrate (B86180) and phosphate ions have been shown to catalyze degradation. semanticscholar.org Some excipients, such as cyclodextrins, can increase the stability of ampicillin in acidic solutions. actamedicamarisiensis.ro Conversely, the presence of sugars can significantly decrease stability. nih.gov
Physical State and Humidity: In the solid state, the stability of ampicillin is affected by its hydration state and the ambient humidity. nih.govresearchgate.net Anhydrous ampicillin has been observed to be more stable than ampicillin trihydrate. nih.gov The degradation of ampicillin trihydrate is activated by the loss of water molecules, a process that is accelerated by higher temperatures and lower relative humidity. researchgate.net
| Factor | Effect on Stability | Supporting Data/Observation |
| pH | Maximum stability at pH ~5.85; rapid degradation in strong acid/base. semanticscholar.org | Heavy degradation observed in 1N HCl and 1N NaOH. |
| Temperature | Stability decreases as temperature increases. | 94% retention at 4°C vs. 83% at 25°C over 7 days in NS. researchgate.net |
| Buffers | Can catalyze degradation (general acid-base catalysis). | Citrate and phosphate ions increase degradation rates. semanticscholar.org |
| Excipients | Can increase or decrease stability. | Cyclodextrins can stabilize in acid actamedicamarisiensis.ro; sugars decrease stability. nih.gov |
| Physical State | Anhydrous form is more stable than trihydrate. nih.gov | Degradation of trihydrate is linked to dehydration. researchgate.net |
Influence of pH on Degradation Rate and Pathways
The pH of an aqueous solution is a paramount factor controlling the stability of ampicillin(1-). The degradation rate is significantly affected by the hydrogen ion concentration, with studies indicating that ampicillin(1-) exhibits maximum stability in the neutral to slightly acidic pH range. oup.comsemanticscholar.org One study determined the optimal pH for stability to be 7.5, with the degradation rate increasing as the pH deviates above or below this value. oup.com Another investigation, however, suggested a shift in maximum stability to a pH of 5.85 when in a buffer-free solution. semanticscholar.org
Both acidic and alkaline conditions promote the degradation of ampicillin(1-), but through different mechanisms. Under alkaline conditions, the primary degradation product is 5R-penicilloic acid, which can subsequently undergo epimerization to the 5S isomer. nih.govresearchgate.net In acidic solutions, different degradation products may be formed. nih.govresearchgate.net The degradation kinetics generally follow a pseudo-first-order model. nih.gov
| pH Condition | Effect on Stability | Primary Degradation Pathway/Products |
|---|---|---|
| Acidic (e.g., pH < 5) | Increased degradation rate | Formation of various degradation products, including ampicillin penilloic acid. nih.govresearchgate.net |
| Near Neutral (pH 5.85 - 7.5) | Maximum stability | Minimal degradation |
| Alkaline (e.g., pH > 8) | Increased degradation rate | Hydrolysis to 5R-penicilloic acid, followed by epimerization. nih.govresearchgate.net |
Temperature Effects on Stability
Temperature plays a crucial role in the chemical stability of ampicillin(1-), with higher temperatures generally accelerating degradation rates. Solutions of ampicillin(1-) are more stable at refrigerated temperatures (2-8 °C) compared to room temperature. nih.gov For instance, a 1% solution of sodium ampicillin in normal saline showed significantly less degradation after 24 hours at 5°C (3.3%) compared to room temperature (8.3%). oup.com Frozen storage (-20 °C) does not necessarily guarantee enhanced stability and, in some cases, can lead to more rapid degradation than refrigeration, particularly in dextrose solutions. oup.com
The apparent heats of activation for ampicillin(1-) degradation have been determined to be 16.4, 18.3, and 9.2 kcal/mole in buffers of pH 1.35, 4.93, and 9.78, respectively, illustrating the temperature dependence of the degradation process across different pH levels. semanticscholar.org Studies on ampicillin solutions at a concentration of 24 g/liter demonstrated stability for 30 hours at 25°C and 30°C, but only for 24 hours at 37°C. nih.gov
| Storage Condition | Temperature | Observed Stability |
|---|---|---|
| Room Temperature | ~25 °C | Stable for at least 24 hours in some solutions. nih.govnih.gov |
| Refrigerated | 2-8 °C | Stable for up to 72 hours or more in certain preparations. nih.govnih.gov Stock solutions can be stored for up to 3 weeks. |
| Frozen | -20 °C | May not improve stability compared to refrigeration; degradation can be significant. oup.com Long-term storage (4-6 months) of stock solutions is possible. |
| In Culture | 37 °C | Stable for up to 3 days. |
Concentration Dependence of Degradation
The degradation rate of ampicillin(1-) in solution is notably dependent on its initial concentration. epa.gov This is attributed to a self-aminolysis reaction where the side-chain amino group of one ampicillin(1-) molecule attacks the β-lactam ring of another, leading to the formation of dimers and larger polymers. epa.gov This process is subject to general acid-base catalysis by both the zwitterionic and anionic forms of ampicillin(1-) itself, meaning that at higher concentrations, the rate of degradation accelerates due to these catalytic effects. epa.gov
Studies have evaluated the stability of ampicillin(1-) at various concentrations. For example, a solution of 10 mg/ml was found to be stable for 3 days under refrigeration. nih.gov At a higher concentration of 12 g/L, ampicillin in 0.9% sodium chloride is stable for at least 24 hours at room temperature. nih.gov Another study showed that a 24 g/L solution in 0.9% sodium chloride remained stable for 30 hours at 25°C and 30°C. nih.gov
Role of Buffer Systems and Ionic Strength
Buffer systems can exert a significant influence on the stability of ampicillin(1-) through general acid and general base catalysis. semanticscholar.org The specific components of the buffer are important; for instance, citrate and phosphate ions have been shown to catalyze the degradation of ampicillin(1-). semanticscholar.org The choice of buffer can affect stability differently at various pH levels. The addition of a 10 mM sodium phosphate buffer to a 12 g/L ampicillin solution in normal saline extended its stability at room temperature from at least 24 hours to at least 48 hours. nih.gov Conversely, some excipients, such as a citrate buffer, have been found to reduce the stability of ampicillin suspensions. actamedicamarisiensis.ro
The effect of ionic strength on ampicillin(1-) degradation appears to be complex and may depend on the specific conditions. One study indicated that ionic strength did not have a significant effect on the degradation rates of several antibiotics, including penicillins. researchgate.net However, another investigation found that in a 0.08 N hydrochloric acid solution, the apparent rate of reaction was accelerated with increasing neutral salt concentration. semanticscholar.org
Catalytic Effects of Metal Ions
The presence of certain metal ions can catalyze the degradation of ampicillin(1-). Copper(II) ions, in particular, have been shown to catalyze the hydrolysis of β-lactam antibiotics, which is recognized as a key degradation mechanism. scite.airesearchgate.net The degradation of ampicillin(1-) in the presence of Cu(II) is fastest at pH 9.0, followed by pH 5.0 and 7.0. scite.ai The catalytic effect of metal ions is not limited to copper; zinc (Zn²⁺) has also been shown to have a significant catalytic effect on the degradation of penicillin. nih.gov The interaction between ampicillin(1-) and metal ions can lead to the formation of metal-antibiotic complexes, which may alter the stability and degradation profile of the drug. researchgate.net
Polymerization and Dimerization in Solution
In aqueous solutions, ampicillin(1-) can undergo polymerization, a process that has been recognized for its potential to form immunogenic substances. nih.govresearchgate.net This process is initiated by the formation of dimers, which can then proceed to form trimers and larger oligomers. nih.gov The polymerization is hypothesized to occur via a nucleophilic attack of the amino group on the side chain of one molecule on the carbonyl of the β-lactam ring of another molecule. epa.govnih.gov
Formation of Ampicillin(1-) Dimers
The dimerization of ampicillin(1-) is a key step in its polymerization and a significant degradation pathway in concentrated solutions. epa.gov Several different dimer structures have been identified, formed through various reaction pathways. nih.govresearchgate.net For ampicillin, which possesses a free amino group in its side chain, dimerization is favored through a pathway where the amino group of one molecule attacks the β-lactam ring of another. nih.govresearchgate.net
The primary types of ampicillin(1-) dimers include:
Dimer A (Amp-A) and Dimer B (Amp-B) : Formed through mechanisms common to penicillins, likely involving the carboxyl group. nih.govresearchgate.net
Dimer C (Amp-C) : Formed by the reaction between the side-chain amino group of one molecule and the β-lactam ring of another. This is considered the dominant dimerization pathway for ampicillin. nih.govresearchgate.net
Dimer D (Amp-D) : Formed by the reaction between the side-chain amino group of one molecule and the 2-carboxyl group of another. nih.govresearchgate.net
Mechanisms of Polymer Formation in Aqueous Solutions
The polymerization of ampicillin in aqueous solutions is a significant degradation pathway that impacts its stability and can lead to the formation of immunogenic substances. The primary mechanism for this process is a self-aminolysis reaction. This involves a nucleophilic attack by the free amino group on the side chain of one ampicillin molecule on the strained β-lactam ring of a second molecule. epa.gov This reaction leads to the opening of the β-lactam ring and the formation of a dimer, which can then further react to form larger polymers, including trimers, tetramers, and even octamers. nih.gov
Factors that influence the rate of polymer formation include pH, temperature, and the initial concentration of ampicillin. The process is generally faster at neutral to slightly alkaline pH values where a sufficient concentration of the nucleophilic unprotonated amino group is present. The formation of ampicillin polymers can be detected in dilute solutions within a few hours of dissolution. nih.govresearchgate.net
Table 1: Factors Influencing Ampicillin(1-) Polymerization in Aqueous Solutions
| Factor | Influence on Polymerization Rate | Mechanism |
|---|---|---|
| pH | Increases from acidic to neutral/slightly alkaline pH. | At higher pH, a greater proportion of the side-chain amino group is in the unprotonated, more nucleophilic form, facilitating the attack on the β-lactam ring. epa.gov |
| Temperature | Increases with rising temperature. | Higher temperatures provide the necessary activation energy for the chemical reactions involved in polymerization. nih.gov |
| Concentration | Increases with higher initial ampicillin concentration. | A higher concentration of ampicillin molecules increases the probability of intermolecular collisions and reactions. epa.gov |
Environmentally Relevant Degradation Studies (e.g., Wastewater)
The presence and degradation of ampicillin in the environment, particularly in wastewater, is a subject of growing concern due to the potential for the development of antibiotic resistance. nih.gov Conventional wastewater treatment plants (WWTPs) are often not completely effective in removing ampicillin, leading to its release into aquatic environments. nih.govresearchgate.net
Several degradation pathways for ampicillin have been identified in environmental settings. A primary abiotic degradation pathway is the hydrolysis of the β-lactam ring, which can be catalyzed by acidic or basic conditions. nih.govmdpi.com This process leads to the formation of inactive products such as ampicilloic acid. nih.gov The hydrolysis rate is influenced by pH and temperature, with faster degradation observed in more alkaline systems. nih.govnih.gov
In addition to hydrolysis, other degradation mechanisms in wastewater include:
Biodegradation: Microorganisms present in activated sludge can contribute to the degradation of ampicillin. researchgate.netnih.gov However, ampicillin is often considered to be poorly biodegradable. nih.govresearchgate.net The efficiency of biological degradation can be influenced by the operational parameters of the WWTP, such as the hydraulic detention time. researchgate.net
Photocatalysis: Advanced oxidation processes, such as photocatalysis using titanium dioxide (TiO2), have been shown to effectively degrade ampicillin. nih.gov This process involves the generation of highly reactive hydroxyl radicals that attack and break down the ampicillin molecule. nih.govnih.gov The degradation can proceed through various pathways, including hydrogen abstraction, hydroxyl radical attack on the carbonyl group, and direct oxidation. nih.gov
Fenton and Photo-Fenton Processes: These are other advanced oxidation processes that utilize hydroxyl radicals to degrade ampicillin and have been shown to be effective in wastewater treatment. nih.govnih.gov
Studies have shown that the removal efficiency of ampicillin in WWTPs can be variable, with reported reductions ranging from partial to high, depending on the treatment processes employed. researchgate.netehemj.com The degradation of ampicillin in wastewater leads to the formation of various transformation products. For instance, under alkaline conditions, 5R-penicilloic acid is an initial degradation product, which can then epimerize. nih.govresearchgate.net Other identified degradation products include ampicillin penilloic acid and 2-hydroxy-3-phenylpyrazine. nih.govresearchgate.net
Table 2: Summary of Ampicillin(1-) Degradation in Wastewater Treatment Plants
| Degradation Pathway | Description | Key Factors | Identified Degradation Products |
|---|---|---|---|
| Hydrolysis | Cleavage of the β-lactam ring by water, inactivating the antibiotic. | pH, Temperature. nih.gov | Ampicilloic acid. nih.gov |
| Biodegradation | Microbial breakdown of the ampicillin molecule. | Hydraulic detention time, microbial community composition. researchgate.net | Various metabolites. |
| Photocatalysis (e.g., with TiO2) | Degradation by hydroxyl radicals generated by a photocatalyst and UV light. | Presence of a photocatalyst, UV irradiation. nih.gov | 2-phenylglycine, 6-aminopenicillanic acid radical. nih.gov |
| Fenton/Photo-Fenton | Degradation by hydroxyl radicals generated from the reaction of iron ions and hydrogen peroxide, with or without UV light. | Fe²⁺/Fe³⁺ concentration, H₂O₂ concentration, UV light. nih.govnih.gov | Mineralization to CO₂, inorganic ions, carboxylic acids, aromatic compounds. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
